Dihydroproscar
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUUCNFVDJSJK-WSBQPABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432068 | |
| Record name | Dihydroproscar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98319-24-5 | |
| Record name | Dihydrofinasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroproscar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROFINASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydroproscar (Finasteride): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroproscar, known scientifically as Finasteride, is a synthetic 4-azasteroid compound.[1][2] It is a highly specific competitive inhibitor of the steroid Type II 5α-reductase, an intracellular enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] Initially approved for the treatment of benign prostatic hyperplasia (BPH), its mechanism of action has led to its widespread use in treating androgenetic alopecia (male pattern baldness).[4][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Finasteride.
Chemical Structure and Identification
Finasteride is a white to off-white crystalline powder.[1][7] Its chemical structure is characterized by a 4-azasteroid nucleus.
Table 1: Chemical Identification of Finasteride
| Identifier | Value |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide[8] |
| CAS Registry Number | 98319-26-7[9] |
| Molecular Formula | C23H36N2O2[8][9][10] |
| Molecular Weight | 372.55 g/mol [1][3][10] |
| Synonyms | Proscar, Propecia, MK-906, Finastid[8][11][12] |
Physicochemical Properties
The physicochemical properties of Finasteride are crucial for its formulation, delivery, and bioavailability.
Table 2: Physicochemical Properties of Finasteride
| Property | Value |
| Melting Point | Approximately 250°C to 262°C[1][7][8][13] |
| Solubility | Freely soluble in chloroform, ethanol, methanol, and n-propanol.[1][8] Sparingly soluble in propylene glycol and polyethylene glycol 400.[8] Practically insoluble in water.[1][3] |
| pKa | 14.17 ± 0.70 (Predicted)[14] |
| Polymorphism | Exists in at least two polymorphic forms, designated as Form I and Form II.[15][16] These forms can be distinguished by techniques such as X-ray powder diffraction (XRPD), Fourier-transform infrared spectroscopy (FT-IR), and differential scanning calorimetry (DSC).[17] The polymorphism can affect the solubility and dissolution properties of the compound.[15] |
Pharmacological Properties
Finasteride's therapeutic effects are a direct result of its potent and selective inhibition of 5α-reductase.
Table 3: Pharmacological and Pharmacokinetic Properties of Finasteride
| Property | Description |
| Mechanism of Action | Competitive and specific inhibitor of Type II 5α-reductase.[1][3] It forms a stable enzyme complex, leading to a significant reduction in the conversion of testosterone to dihydrotestosterone (DHT).[1][3] It has no affinity for the androgen receptor.[1][2] |
| Pharmacodynamics | A single 5 mg oral dose can produce a rapid reduction in serum DHT concentration, with the maximum effect observed 8 hours after the first dose.[1] Daily dosing reduces serum DHT by approximately 70% and prostatic DHT levels by up to 90%.[1][14][18] |
| Oral Bioavailability | Approximately 65% and is not affected by food.[14][18] |
| Plasma Protein Binding | Approximately 90%[2][14] |
| Metabolism | Metabolized to five different metabolites, two of which are active but possess less than 20% of the 5α-reductase inhibitory activity of the parent compound.[2] |
| Elimination Half-life | 5 to 6 hours in men aged 18-60, and 8 hours in men over 70.[14] |
| Excretion | Approximately 39% of a dose is excreted in the urine as metabolites, and 57% is excreted in the feces.[1] |
Signaling Pathway
Finasteride's primary impact is on the androgen signaling pathway by reducing the levels of the potent androgen DHT.
Caption: Mechanism of action of Finasteride in the androgen signaling pathway.
Experimental Protocols
Quantification of Finasteride in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the determination of Finasteride in biological matrices, based on published methodologies.[19][20][21]
Caption: General experimental workflow for Finasteride quantification.
Methodology Details:
-
Sample Preparation: A small volume of plasma (e.g., 0.1-0.2 mL) is used.[19][21] An internal standard, such as pantoprazole or beclomethasone, is added to the plasma sample.[19][21] Liquid-liquid extraction is performed using an organic solvent like methyl tert-butyl ether or ethyl acetate to isolate Finasteride and the internal standard.[19][21] The organic layer is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase before injection into the LC-MS/MS system.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation.[19] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with formic acid or ammonium acetate).[19][21] A gradient elution may be employed to optimize separation.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[19] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both Finasteride (e.g., m/z 373.4 → 305.3) and the internal standard.[19]
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of Finasteride to the internal standard against the concentration of the calibration standards. The concentration of Finasteride in the plasma samples is then determined from this curve. The linear range for quantification is typically from 0.2 or 1.0 ng/mL to 100 ng/mL.[19][20][21]
Characterization of Finasteride Polymorphs
The existence of different polymorphic forms of Finasteride necessitates their characterization to ensure product quality and consistency.
Techniques:
-
X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying and quantifying different polymorphic forms based on their unique diffraction patterns.[17]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can differentiate between polymorphs by detecting variations in the vibrational modes of the molecules in the crystal lattice.[17]
-
Differential Scanning Calorimetry (DSC): DSC measures the differences in heat flow into a sample and a reference as a function of temperature. This can be used to determine the melting points and phase transition temperatures of different polymorphs.[17]
Experimental Approach:
-
Sample Preparation: Pure samples of each polymorph (Form I and Form II) are required as reference standards. Mixtures of the two forms in known ratios are prepared for quantitative analysis.
-
Analysis: Each sample (pure forms and mixtures) is analyzed using XRPD, FT-IR, and DSC.
-
Data Interpretation: The resulting diffractograms, spectra, and thermograms are compared to identify characteristic peaks or thermal events for each polymorph. For quantitative analysis, calibration curves can be generated based on the peak intensities or areas from the prepared mixtures.
Conclusion
Finasteride is a well-characterized small molecule with a specific and potent mechanism of action. Its chemical and physical properties are well-defined, although the existence of polymorphism requires careful control during manufacturing. The understanding of its pharmacological profile has enabled its successful application in the treatment of BPH and androgenetic alopecia. The analytical methods for its quantification are robust and sensitive, facilitating pharmacokinetic and clinical studies. This guide provides a foundational technical overview for professionals involved in the research and development of Finasteride and related compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Finasteride - Wikipedia [en.wikipedia.org]
- 6. elementsarms.com [elementsarms.com]
- 7. DailyMed - FINASTERIDE tablet, film coated [dailymed.nlm.nih.gov]
- 8. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Finasteride [webbook.nist.gov]
- 10. biocompare.com [biocompare.com]
- 11. Finasteride | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. Finasteride | 98319-26-7 [chemicalbook.com]
- 13. Finasteride | CAS#:98319-26-7 | Chemsrc [chemsrc.com]
- 14. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]
- 15. Quality evaluation of the Finasteride polymorphic forms I and II in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wjpsonline.com [wjpsonline.com]
- 18. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient [pubmed.ncbi.nlm.nih.gov]
- 20. Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Dihydrofinasteride and its Relationship to Finasteride
Introduction
This technical guide addresses the chemical relationship between finasteride, a well-known 5α-reductase inhibitor, and its reduced form, dihydrofinasteride. It is critical to note that within the body, finasteride is metabolized to dihydrofinasteride.[1][2][3] However, in the context of chemical synthesis, the reverse process is predominantly documented in scientific literature and patents; that is, dihydrofinasteride serves as a key intermediate in the synthesis of finasteride.[4][5][6] The direct synthesis of dihydrofinasteride from finasteride is not a commonly reported transformation.
This guide will provide a detailed overview of the biological conversion (metabolism) of finasteride to dihydrofinasteride, the established role of dihydrofinasteride in the synthesis of finasteride, and a theoretical protocol for the chemical reduction of finasteride based on general principles of organic chemistry.
Biological Signaling Pathway: Mechanism of Action of Finasteride
Finasteride's primary mechanism of action is the inhibition of the enzyme 5α-reductase, specifically the type II and type III isozymes.[3][7][8][9] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[8][9][10] By blocking this conversion, finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles.[7][11] The drug acts as a competitive inhibitor, binding to the 5α-reductase enzyme to form a stable complex, which prevents testosterone from binding.[7][11] In the process of this inhibition, finasteride itself is converted to dihydrofinasteride.[1][2][3]
Below is a diagram illustrating this signaling pathway.
Synthetic Relationship: Dihydrofinasteride as a Precursor to Finasteride
The industrial synthesis of finasteride often involves the introduction of a double bond into the A-ring of the steroid nucleus. A common strategy is to start with dihydrofinasteride and perform a dehydrogenation reaction. This typically involves a two-step process:
-
Halogenation: A halogen, such as bromine or iodine, is introduced at the 2-position of the dihydrofinasteride molecule.[4][6]
-
Elimination: The resulting 2-halo-dihydrofinasteride is then treated with a base to eliminate hydrogen halide, which forms the desired double bond between carbons 1 and 2, yielding finasteride.[4][6]
The following diagram outlines this established synthetic workflow.
Theoretical Protocol for Dihydrofinasteride Synthesis from Finasteride
While not a standard reported procedure, the chemical reduction of finasteride to dihydrofinasteride is theoretically achievable. This would involve the reduction of the carbon-carbon double bond in the A-ring of finasteride. A common and effective method for such a transformation is catalytic hydrogenation.
Reaction: Finasteride + H₂ (in the presence of a catalyst) → Dihydrofinasteride
Experimental Protocol (Hypothetical)
-
Materials:
-
Finasteride
-
Catalyst: Palladium on carbon (Pd/C, 5-10 wt. %) or Platinum oxide (PtO₂)
-
Solvent: Ethyl acetate, ethanol, or methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
-
-
Procedure:
-
In a hydrogenation flask, dissolve finasteride in a suitable solvent (e.g., ethyl acetate).
-
Carefully add the catalyst (e.g., 10% Pd/C) to the solution. The amount of catalyst can typically range from 1 to 10 mol% relative to the finasteride.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the flask, typically at a pressure of 1-4 atmospheres.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen gas and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude dihydrofinasteride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
-
Data Presentation
The following tables summarize key quantitative data for finasteride and dihydrofinasteride.
Table 1: Physicochemical Properties
| Property | Finasteride | Dihydrofinasteride |
| CAS Number | 98319-26-7 | 98319-24-5 |
| Molecular Formula | C₂₃H₃₆N₂O₂ | C₂₃H₃₈N₂O₂ |
| Molecular Weight | 372.54 g/mol | 374.57 g/mol [12] |
| Appearance | White crystalline powder | Solid (assumed) |
| Melting Point | ~257 °C | Not available |
Table 2: Spectroscopic Data (Representative)
| Technique | Finasteride | Dihydrofinasteride |
| ¹³C NMR (CDCl₃, δ in ppm) | 172.29, 167.09, 151.71, 122.30, 59.56, 57.29, 55.48, 50.63, 47.47, 43.97, 39.27, 38.16, 35.22, 29.33, 25.55, 24.15, 23.12, 21.13, 13.13, 11.76[13] | Not readily available in literature |
| Mass Spectrometry (EI-MS) | m/z 372 (M⁺) | Not readily available in literature |
| Infrared (IR, cm⁻¹) | Key peaks for amide, ketone, C=C double bond | Key peaks for amide, ketone (C=C peak absent) |
Disclaimer: The experimental protocol provided is a theoretical procedure based on established chemical principles for the reduction of similar compounds. It has not been adapted from a specific published synthesis of dihydrofinasteride from finasteride and would require optimization and validation in a laboratory setting. The spectroscopic data for dihydrofinasteride is not widely published, reflecting its typical role as a synthetic intermediate rather than a final product.
References
- 1. pfsfoundation.org [pfsfoundation.org]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finasteride - Proteopedia, life in 3D [proteopedia.org]
- 4. CN102911247A - Novel method for synthesizing finasteride by bromization elimination two-step process - Google Patents [patents.google.com]
- 5. US7164022B2 - Process for the preparation of pure Finasteride - Google Patents [patents.google.com]
- 6. CN101486753A - Novel method for synthesizing finasteroid - Google Patents [patents.google.com]
- 7. xyonhealth.com [xyonhealth.com]
- 8. What is the mechanism of Finasteride? [synapse.patsnap.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. elementsarms.com [elementsarms.com]
- 11. droracle.ai [droracle.ai]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
Formation of the NADP-Dihydrofinasteride Adduct: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Finasteride, a potent inhibitor of steroid 5α-reductase 2 (SRD5A2), is a cornerstone in the management of benign prostatic hyperplasia and androgenetic alopecia. Its mechanism of action transcends simple competitive inhibition, involving the formation of a highly stable, covalent NADP-dihydrofinasteride adduct within the enzyme's active site. This bisubstrate analog is among the most potent enzyme inhibitors known.[1] This technical guide provides an in-depth exploration of the formation of this adduct, detailing the underlying biochemical pathways, comprehensive experimental protocols for its study, and quantitative data to support further research and development in this area.
Mechanism of Adduct Formation
Finasteride acts as a mechanism-based inhibitor of SRD5A2.[1] The catalytic cycle begins with the binding of NADPH to the enzyme, followed by the binding of finasteride. A hydride ion is then transferred from the C-4 position of the nicotinamide ring of NADPH to the C-1 position of finasteride, reducing its double bond and forming a reactive enolate intermediate.[2] This intermediate then executes a nucleophilic attack on the C-4 position of the nicotinamide ring of the now oxidized NADP+, forming a covalent bond and trapping the cofactor and the dihydrofinasteride molecule in a stable ternary complex.[3][4] This NADP-dihydrofinasteride adduct is an exceptionally potent inhibitor, effectively sequestering the enzyme in an inactive state.[1][5]
The formation of this adduct is specific to 5α-reductase isoenzymes, primarily type 2. While finasteride can competitively inhibit 5β-reductase (AKR1D1), it does not form a covalent adduct with this enzyme due to a different orientation of the inhibitor in the active site that is not permissive for the necessary hydride transfer to the Δ1-2-ene of finasteride.[6][7]
Below is a diagram illustrating the signaling pathway of NADP-dihydrofinasteride adduct formation.
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of finasteride with steroid 5α-reductase isoenzymes.
Table 1: Kinetic Parameters of Finasteride Inhibition
| Parameter | 5α-Reductase Type 1 | 5α-Reductase Type 2 | Reference |
| ki/Ki (M-1s-1) | 3 x 103 | 1 x 106 | [1] |
| Partition Ratio | ~1.55 | ~1.07 | [1] |
| IC50 (nM) | 360 | 69 | [8] |
Table 2: Dissociation and Stability of the NADP-Dihydrofinasteride Adduct
| Parameter | Value | Reference |
| Adduct Ki (M) | ~1 x 10-13 | [1] |
| Enzyme-Inhibitor Complex Half-life (37 °C) | ~1 month | [1][5] |
| Free Adduct Half-life (in solution) | ~11 days | [1] |
| Dissociation Rate Constant (k) | (2.57 ± 0.03) x 10-7 s-1 | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the study of the NADP-dihydrofinasteride adduct are provided below.
Expression and Purification of Recombinant Human SRD5A2
This protocol describes the expression of human SRD5A2 in insect cells using a baculovirus expression system, a common method for producing membrane proteins.
Protocol:
-
Generation of Recombinant Baculovirus:
-
Subclone the full-length human SRD5A2 cDNA into a baculovirus transfer vector (e.g., pFastBac) containing an N-terminal affinity tag (e.g., Hexa-histidine) for purification.
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells.
-
Transfect Spodoptera frugiperda (Sf9) insect cells with the recombinant bacmid to produce the initial viral stock (P1).
-
Amplify the viral stock to a high titer (P2 and P3 generations).
-
-
Protein Expression:
-
Grow Sf9 cells in suspension culture to a density of 2 x 106 cells/mL.
-
Infect the cell culture with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 5-10.
-
Incubate the infected culture at 27°C for 48-72 hours.
-
-
Purification:
-
Harvest the infected cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and lyse by sonication or Dounce homogenization.
-
Isolate the membrane fraction by ultracentrifugation.
-
Solubilize the membrane pellet in a buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or 0.5% n-octyl-β-D-glucopyranoside) and the affinity tag binding buffer components (e.g., 20 mM Tris-HCl, pH 8.0, 500 mM NaCl, 20 mM imidazole).
-
Clarify the solubilized material by ultracentrifugation.
-
Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged protein).
-
Wash the column extensively with the binding buffer containing a low concentration of detergent.
-
Elute the purified SRD5A2 with a high concentration of imidazole (e.g., 250-500 mM).
-
Assess purity by SDS-PAGE and quantify the protein concentration.
-
Characterization of the NADP-Dihydrofinasteride Adduct by Mass Spectrometry
This protocol outlines the procedure for identifying and characterizing the covalent adduct using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Protocol:
-
In Vitro Adduct Formation:
-
Incubate purified recombinant SRD5A2 with finasteride and a molar excess of NADPH in a suitable buffer (e.g., 100 mM MOPS, pH 7.2) at 37°C.
-
To isolate the adduct, denature the enzyme-inhibitor complex (e.g., by adding guanidine hydrochloride or by heat denaturation).
-
Purify the released adduct from the denatured protein and other reaction components using ultrafiltration and/or reverse-phase high-pressure liquid chromatography (HPLC).
-
-
Mass Spectrometry Analysis:
-
Perform mass spectral analysis on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in negative ion mode.
-
Infuse the purified adduct solution into the mass spectrometer.
-
Acquire full scan mass spectra to identify the parent ion of the NADP-dihydrofinasteride adduct.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns. Use collision-induced dissociation (CID) with an inert gas like argon. The collision energy will need to be optimized to achieve informative fragmentation.
-
Analyze the daughter ion spectra to confirm the covalent linkage between NADP+ and dihydrofinasteride.
-
Enzyme Kinetics Assay for Mechanism-Based Inhibition
This protocol describes a method to determine the kinetic parameters of finasteride's mechanism-based inhibition of SRD5A2.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified SRD5A2, NADPH (at a saturating concentration), and a buffer (e.g., 0.1 M MOPS, pH 7.2, 0.1% BSA, 1 mM EDTA).
-
Prepare a range of finasteride concentrations.
-
Use a radiolabeled substrate, such as [3H]testosterone, at a concentration close to its Km.
-
-
Assay Procedure:
-
Pre-incubate the enzyme and NADPH at 37°C.
-
Initiate the reaction by adding a mixture of [3H]testosterone and a specific concentration of finasteride. A control reaction with no finasteride should also be run.
-
Incubate the reactions at 37°C.
-
At various time points, remove aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or a solvent like ethyl acetate).
-
Extract the steroids from the quenched reaction mixture.
-
-
Product Quantification:
-
Separate the substrate ([3H]testosterone) from the product ([3H]dihydrotestosterone) using reverse-phase HPLC.
-
Quantify the amount of [3H]dihydrotestosterone formed at each time point using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of product formed versus time for each finasteride concentration.
-
The data for mechanism-based inhibition will show a time-dependent decrease in the rate of product formation.
-
Determine the apparent first-order rate constant of inactivation (kobs) at each finasteride concentration by fitting the progress curves to an appropriate equation.
-
Plot kobs versus the finasteride concentration. The resulting plot should be hyperbolic and can be fitted to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI is equivalent to ki/Ki.
-
Conclusion
The formation of the NADP-dihydrofinasteride adduct is a key feature of the potent and specific inhibition of steroid 5α-reductase 2 by finasteride. Understanding the mechanism of its formation and the kinetics of this interaction is crucial for the rational design of new inhibitors and for optimizing therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate this and similar enzyme-inhibitor systems. The detailed quantitative data and visual representations of the underlying processes serve as a valuable resource for professionals in drug development and related scientific fields.
References
- 1. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 4. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry approach for the investigation of the steroidal metabolism: structure-fragmentation relationship (SFR) in anabolic steroids and their metabolites by ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Purification of Proteins from Baculovirus-Infected Insect Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The Analytical Scientist | Why Adduct Choice Matters in Tandem Mass Spectrometry [theanalyticalscientist.com]
Pharmacological Profile of Dihydroproscar (Dihydrofinasteride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of Dihydroproscar, also known as Dihydrofinasteride. Dihydrofinasteride is the reduced metabolite of Finasteride, a potent mechanism-based inhibitor of 5-alpha-reductase. This document elucidates the mechanism of action, which involves the formation of a highly stable enzyme-NADP-dihydrofinasteride adduct, leading to sustained inhibition of the conversion of testosterone to dihydrotestosterone (DHT). While Dihydrofinasteride itself is the final product of this inhibitory process and is considered to have minimal independent pharmacological activity, its formation is central to the therapeutic effects of its parent compound, Finasteride. This guide details the pharmacokinetics of Finasteride, relevant experimental protocols for studying 5-alpha-reductase inhibition, and visualizes the key signaling pathways and experimental workflows.
Introduction
This compound, chemically known as Dihydrofinasteride, is the saturated derivative of Finasteride, a synthetic 4-azasteroid.[1][2] Finasteride is a widely prescribed therapeutic agent for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[3][4] The pharmacological significance of Dihydrofinasteride is intrinsically linked to the mechanism of action of Finasteride, which acts as a mechanism-based inhibitor of 5-alpha-reductase.[5][6] Finasteride is processed by the enzyme to form a stable intermediate, an enzyme-bound NADP-dihydrofinasteride adduct, which is a potent bisubstrate analog inhibitor.[5][7] This adduct eventually dissociates, releasing Dihydrofinasteride.[5] Therefore, understanding the pharmacological profile of this compound requires a thorough examination of the biochemistry of 5-alpha-reductase inhibition by Finasteride.
Mechanism of Action
Finasteride is not a simple competitive inhibitor; it is a mechanism-based inhibitor of 5-alpha-reductase, particularly the type II and III isozymes.[4][8][9] The enzyme initiates the catalytic reduction of Finasteride, which then rearranges to form a stable adduct with NADP+.[5][10] This NADP-dihydrofinasteride adduct binds with extremely high affinity to the enzyme's active site, effectively sequestering the enzyme in an inactive state.[5]
The key steps in the mechanism are:
-
Finasteride binds to the 5-alpha-reductase enzyme.
-
In the presence of the cofactor NADPH, the enzyme catalyzes the reduction of Finasteride.
-
This leads to the formation of a stable, covalent NADP-dihydrofinasteride adduct.[11]
-
This adduct acts as a potent bisubstrate analog inhibitor, exhibiting very slow dissociation.[5]
-
Over a prolonged period (with a half-life of approximately one month), the adduct breaks down, releasing Dihydrofinasteride and freeing the enzyme.[5]
The formation of this long-lived inhibitory complex is responsible for the sustained suppression of DHT levels observed with Finasteride treatment.[12]
Signaling Pathway of 5-Alpha-Reductase Inhibition
Pharmacological Data
Due to Dihydrofinasteride being the terminal, largely inactive metabolite of Finasteride's inhibitory action, specific pharmacokinetic and pharmacodynamic data for Dihydrofinasteride are not available in the literature. The relevant data for understanding its role is that of the parent compound, Finasteride.
Pharmacokinetics of Finasteride
The pharmacokinetic profile of Finasteride is well-characterized and demonstrates properties consistent with its clinical efficacy.
| Parameter | Value | Reference |
| Bioavailability | ~63% | [13] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [13] |
| Plasma Protein Binding | ~90% | [14] |
| Elimination Half-Life | 6-8 hours | [13] |
| Metabolism | Extensive hepatic metabolism | [15] |
| Excretion | Primarily via feces (60%) and urine (40%) as metabolites | [9] |
Table 1: Summary of Pharmacokinetic Parameters of Finasteride.
Pharmacodynamics of Finasteride
The pharmacodynamic effects of Finasteride are centered on the reduction of DHT levels in serum and target tissues.
| Parameter | Effect | Reference |
| Serum DHT Reduction (5 mg/day) | ~70% | [16] |
| Prostatic DHT Reduction | ~80-90% | [4][16] |
| Effect on Serum Testosterone | Increase of 10-20% (within physiological range) | [16] |
| Onset of DHT Suppression | Rapid, with maximum effect 8 hours after a single 5 mg dose | [16] |
| Duration of DHT Suppression | Up to 4 days after a single dose | [15] |
Table 2: Summary of Pharmacodynamic Effects of Finasteride.
Experimental Protocols
The study of this compound is inherently linked to the assays for 5-alpha-reductase activity and its inhibition by Finasteride. Below are detailed methodologies for key experiments.
In Vitro 5-Alpha-Reductase Inhibition Assay
This assay is fundamental to determining the inhibitory potency (e.g., IC50) of compounds like Finasteride.
Objective: To measure the inhibition of the conversion of a substrate (e.g., radiolabeled testosterone) to its 5-alpha-reduced metabolite by an inhibitor.
Materials:
-
Enzyme source: Human prostate microsomes or recombinant human 5-alpha-reductase.[5]
-
Substrate: [3H]-Testosterone.[17]
-
Cofactor: NADPH.[5]
-
Inhibitor: Finasteride.
-
Quenching solution: e.g., water with 1% trifluoroacetic acid.[5]
-
Scintillation cocktail.
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector or a fraction collector and liquid scintillation counter.[5]
Procedure:
-
Prepare reaction mixtures containing the enzyme source, NADPH, and varying concentrations of the inhibitor (Finasteride) in a suitable buffer.
-
Initiate the reaction by adding the [3H]-Testosterone substrate.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Separate the substrate ([3H]-Testosterone) from the product ([3H]-Dihydrotestosterone) using reverse-phase HPLC.[5]
-
Quantify the amount of [3H]-Dihydrotestosterone produced in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow for In Vitro Inhibition Assay
In Vivo Assessment of 5-Alpha-Reductase Inhibition
Animal models are used to evaluate the in vivo efficacy of 5-alpha-reductase inhibitors.
Objective: To determine the effect of an inhibitor on prostate weight and DHT levels in a testosterone-stimulated animal model.
Model: Castrated rats or hamsters.[17]
Procedure:
-
Surgically castrate the animals to deplete endogenous androgens.
-
Administer a controlled dose of testosterone to stimulate prostate growth.
-
Treat groups of animals with the vehicle (control) or the inhibitor (e.g., Finasteride) at various doses for a specified duration.
-
At the end of the treatment period, euthanize the animals and collect blood and prostate tissue.
-
Measure the prostate weight.
-
Extract and quantify the levels of testosterone and DHT in serum and prostate tissue using methods like LC-MS/MS.[18]
-
Compare the prostate weights and DHT levels between the control and treated groups to assess the inhibitor's efficacy.
Conclusion
This compound (Dihydrofinasteride) is the terminal metabolite in the mechanism-based inhibition of 5-alpha-reductase by Finasteride. Its pharmacological profile is defined by its role as the end-product of a process that forms a highly potent and long-lasting NADP-dihydrofinasteride adduct, which is the primary entity responsible for the therapeutic effects of Finasteride. While Dihydrofinasteride itself is not considered to be a significant pharmacological agent, its formation signifies the successful, mechanism-based inhibition of 5-alpha-reductase. Future research could explore any potential, albeit likely minor, biological activities of Dihydrofinasteride following its slow release from the enzyme-adduct complex. For drug development professionals and researchers, the focus remains on the parent compound, Finasteride, and its unique inhibitory mechanism that leads to the production of this compound.
References
- 1. Optimization and validation of spectrophotometric methods for determination of finasteride in dosage and biological forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pfsfoundation.org [pfsfoundation.org]
- 6. precisionfda.org [precisionfda.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Finasteride - Proteopedia, life in 3D [proteopedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
- 13. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Finasteride: a 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ISRCTN [isrctn.com]
In Vitro Stability of Dihydrofinasteride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro stability of dihydrofinasteride, the active metabolite of the 5-alpha reductase inhibitor, finasteride. While direct and extensive stability data for dihydrofinasteride is limited in publicly available literature, this document consolidates existing knowledge and extrapolates potential stability characteristics based on data from its precursor, finasteride, and the intermediate NADP-dihydrofinasteride adduct. This guide covers anticipated degradation pathways, provides detailed experimental protocols for stability assessment, and includes visual representations of relevant biochemical pathways and experimental workflows to support research and development efforts.
Introduction
Dihydrofinasteride is the saturated analog and primary active metabolite of finasteride, a potent inhibitor of steroid 5α-reductase.[1] The in vitro stability of a drug substance is a critical parameter that influences its efficacy, safety, and shelf-life. Understanding the degradation pathways and kinetics of dihydrofinasteride under various stress conditions is essential for the development of robust analytical methods, stable formulations, and for ensuring the integrity of preclinical and clinical studies. This guide aims to provide a foundational understanding of the in vitro stability profile of dihydrofinasteride.
Biochemical Pathway of Dihydrofinasteride Formation
Dihydrofinasteride is formed from finasteride through a mechanism-based inhibition of 5α-reductase. The process involves the formation of a stable enzyme-NADP-dihydrofinasteride adduct.[1][2] This adduct is a potent bisubstrate analog inhibitor of the enzyme.[2] The free form of this adduct in solution is known to decompose to yield dihydrofinasteride.[2]
In Vitro Stability Profile
Stability of the NADP-Dihydrofinasteride Adduct
The NADP-dihydrofinasteride adduct, a direct precursor to dihydrofinasteride, exhibits notable stability characteristics.
| Condition | Half-life | pH | Temperature | Reference |
| In Solution | 11 days | 7.2 | 37°C | [2] |
| In Solution (Acid Catalyzed) | ~1 minute | 4.0 | 100°C | [2] |
| Enzyme-bound | ~1 month | Not Specified | 37°C | [2] |
Table 1: Stability Data for the NADP-Dihydrofinasteride Adduct
Predicted Stability of Dihydrofinasteride under Forced Degradation Conditions
The following table summarizes the expected stability of dihydrofinasteride based on forced degradation studies of finasteride.[3][4] Dihydrofinasteride, lacking the double bond present in finasteride, may exhibit slightly different, likely increased, stability under certain oxidative and photolytic conditions.
| Stress Condition | Predicted Stability of Dihydrofinasteride | Rationale based on Finasteride Data |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Likely Stable | Finasteride is reported to be stable under acidic conditions.[3] |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Susceptible to Degradation | Finasteride shows considerable degradation in alkaline medium.[4] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Susceptible to Degradation | Finasteride undergoes degradation under oxidative stress.[3][4] |
| Thermal Degradation (e.g., 60-80°C) | Likely Stable | Finasteride is generally found to be stable under thermal stress.[3] |
| Photolytic Degradation (ICH Q1B) | Moderately Stable | Finasteride shows some degradation upon exposure to light, with a reported 42.9% decrease after 90 hours of simulated sunlight exposure.[5][6] |
Table 2: Predicted In Vitro Stability of Dihydrofinasteride
Experimental Protocols
The following are detailed methodologies for conducting in vitro stability studies on dihydrofinasteride, adapted from established protocols for finasteride and other small molecules.[7][8]
General Experimental Workflow
Preparation of Solutions
-
Dihydrofinasteride Stock Solution: Prepare a stock solution of dihydrofinasteride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Solution: 0.1 M Hydrochloric Acid (HCl).
-
Alkaline Solution: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidizing Solution: 3% Hydrogen Peroxide (H₂O₂).
-
Buffer Solutions: Prepare a series of buffers (e.g., phosphate or citrate) at various pH values (e.g., pH 4, 7, 9) to assess pH-dependent stability.
Forced Degradation Procedures
For each condition, a control sample of dihydrofinasteride in the solvent should be kept under ambient conditions.
-
Acid Hydrolysis: Mix 1 mL of the dihydrofinasteride stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Withdraw and neutralize aliquots with 0.1 M HCl before dilution and analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store in the dark at room temperature for up to 24 hours. Withdraw aliquots, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze.
-
Thermal Degradation: Place the solid dihydrofinasteride powder in a controlled temperature oven at 80°C for up to 7 days. Also, incubate a solution of dihydrofinasteride at 60°C. Sample at regular intervals for analysis.
-
Photolytic Degradation: Expose a solution of dihydrofinasteride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating method is crucial to separate the parent drug from any degradation products. The following method is a starting point adapted from finasteride analysis.[9][10]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 25°C |
Table 3: Recommended HPLC-UV Conditions
Method validation should be performed according to ICH Q2(R1) guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Characterization of Degradation Products
-
LC-MS/MS: To identify the potential degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) should be employed. This will allow for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragments, aiding in structural elucidation.[1]
Conclusion
This technical guide provides a framework for understanding and evaluating the in vitro stability of dihydrofinasteride. While direct stability data is sparse, the information on the NADP-dihydrofinasteride adduct and the forced degradation of finasteride offers valuable insights into its likely behavior under stress conditions. Dihydrofinasteride is predicted to be susceptible to degradation in alkaline and oxidative environments, while showing greater stability under acidic and thermal stress. The provided experimental protocols offer a robust starting point for researchers to perform their own stability studies, develop and validate stability-indicating analytical methods, and ultimately ensure the quality and reliability of their research and development activities involving dihydrofinasteride. Further studies are warranted to definitively characterize the degradation products and kinetics of dihydrofinasteride.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pfsfoundation.org [pfsfoundation.org]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure: evaluation of the toxicity trend and of the packaging photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajpamc.com [ajpamc.com]
Dihydroproscar CAS number 98319-24-5
An In-Depth Technical Guide to Dihydrofinasteride (CAS 98319-24-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Dihydrofinasteride, the compound associated with CAS number 98319-24-5. While sometimes referred to by the misnomer "Dihydroproscar," its correct chemical name is Dihydrofinasteride, and it is recognized as a principal metabolite and key intermediate in the mechanism of action of Finasteride, a potent inhibitor of steroid 5α-reductase. This document elucidates the physicochemical properties, synthesis, and critical role of Dihydrofinasteride in the context of androgen signaling modulation.
Dihydrofinasteride is the reduced product of Finasteride and is integral to its function as a mechanism-based inhibitor.[1] Finasteride is not merely a competitive inhibitor; it acts as a substrate for 5α-reductase, leading to the formation of a highly stable, enzyme-bound intermediate known as the NADP-Dihydrofinasteride adduct.[2] This adduct is an exceptionally potent bisubstrate analog inhibitor, effectively sequestering the enzyme in an inactive state. The eventual, slow dissociation of this complex releases Dihydrofinasteride.[2]
Physicochemical and Pharmacokinetic Properties
Dihydrofinasteride is a white solid, and its key properties are summarized in the tables below. It is frequently referenced as Finasteride EP Impurity A in pharmacopeial standards.[1][3]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 98319-24-5 | [1] |
| Molecular Formula | C₂₃H₃₈N₂O₂ | [1] |
| Molecular Weight | 374.57 g/mol | [1] |
| IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | [3] |
| Synonyms | This compound, Finasteride EP Impurity A | [1] |
| Melting Point | 276-279 °C | [4][5] |
| Appearance | White Solid | [4] |
| Solubility | Soluble in Methanol, Chloroform | [3][4] |
Pharmacokinetic Data
Specific pharmacokinetic data for Dihydrofinasteride is not extensively documented in the literature, as it is primarily considered a metabolite of Finasteride. The pharmacokinetics of Finasteride are well-characterized and provided for context.
| Parameter (Finasteride) | Value | Reference(s) |
| Bioavailability (Oral) | ~63% | [6] |
| Time to Peak Concentration | 1-2 hours | [6] |
| Plasma Protein Binding | ~90% | [6] |
| Metabolism | Extensively hepatic | [7] |
| Terminal Half-life | 6-8 hours | [6] |
| Excretion | Metabolites excreted in feces and urine | [7] |
Mechanism of Action and Role in Androgen Signaling
The significance of Dihydrofinasteride is intrinsically linked to the mechanism of its parent compound, Finasteride. Finasteride inhibits 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[8] High levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[8]
The inhibition process is not a simple competitive binding. Instead, Finasteride acts as a substrate for 5α-reductase in a process that leads to a "lethal" catalytic event. The enzyme, with its cofactor NADPH, processes Finasteride to form an extremely stable enzyme-NADP-Dihydrofinasteride adduct.[2] This adduct is one of the most potent non-covalently bound enzyme inhibitors known, with a dissociation constant (Ki) of less than 1x10⁻¹³ M. The complex has a very long half-life (approximately one month), effectively taking the enzyme out of commission.[2][9] The final product released upon the eventual decomposition of this adduct is Dihydrofinasteride.[2]
Androgen Signaling Pathway and Finasteride Action
The following diagram illustrates the androgen signaling pathway and the point of intervention by Finasteride, leading to the formation of the NADP-Dihydrofinasteride adduct.
Caption: Androgen signaling pathway and the mechanism-based inhibition by Finasteride.
Synthesis and Experimental Protocols
Dihydrofinasteride is a critical intermediate in several reported synthetic routes to Finasteride.[10] This section outlines the general principles of its synthesis and relevant experimental protocols for analysis and activity assays.
Synthesis of Dihydrofinasteride
Dihydrofinasteride can be synthesized as a precursor to Finasteride. One common route involves the hydrogenation of a Δ⁵-azasteroid intermediate. The saturated aza-steroid (Dihydrofinasteride) is then dehydrogenated to introduce the Δ¹ double bond, yielding Finasteride.
Experimental Workflow for Finasteride Synthesis via Dihydrofinasteride:
Caption: General synthetic workflow for producing Finasteride from Dihydrofinasteride.
Experimental Protocol: In Vitro 5α-Reductase Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of compounds against 5α-reductase.
1. Enzyme Preparation:
-
Crude enzyme extracts can be prepared from tissues known to express 5α-reductase, such as human benign prostatic hyperplasia tissue or androgen-dependent LNCaP cells.[11][12]
-
Alternatively, recombinant human 5α-reductase isozymes expressed in systems like baculovirus-infected insect cells can be used for more specific analyses.[2]
-
Homogenize the cells or tissue in a suitable buffer (e.g., 0.1 M MOPS, 1 M sucrose, 10 mM EDTA, pH 7.2) and prepare membrane fractions by differential centrifugation.[2]
2. Assay Reaction:
-
In a microcentrifuge tube, combine the enzyme preparation with a reaction buffer (e.g., potassium phosphate buffer, pH 6.5).
-
Add the test compound (e.g., Finasteride) at various concentrations.
-
Initiate the reaction by adding the substrate, [³H]-testosterone, and the cofactor, NADPH.[11]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Product Extraction and Quantification:
-
Stop the reaction by adding a solvent like ethyl acetate to extract the steroids.
-
Separate the substrate ([³H]-testosterone) from the product ([³H]-dihydrotestosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]
-
Quantify the amount of [³H]-dihydrotestosterone formed using a scintillation counter or by integrating peak areas from the HPLC chromatogram.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analytical Method: HPLC for Dihydrofinasteride
HPLC is a standard method for the quantification of Finasteride and the detection of related impurities, including Dihydrofinasteride.
-
Column: A reversed-phase column, such as a Nova-Pak C18, is typically used.[13]
-
Mobile Phase: An isocratic or gradient mixture of water, acetonitrile, and sometimes tetrahydrofuran is employed. A common mobile phase is a mixture of water:acetonitrile:tetrahydrofuran (80:10:10, v/v/v).[13]
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for these compounds.[13][14]
-
Quantification: The concentration of Dihydrofinasteride can be determined by comparing its peak area to that of a certified reference standard.
Conclusion
Dihydrofinasteride (CAS 98319-24-5) is more than a mere metabolite or impurity of Finasteride; it is a central component of its sophisticated mechanism of action. The formation of the long-lived NADP-Dihydrofinasteride adduct from Finasteride explains the drug's high potency and prolonged duration of action against 5α-reductase. For researchers in pharmacology and drug development, understanding the properties and synthesis of Dihydrofinasteride is crucial for the study of 5α-reductase inhibitors and the broader field of androgen signaling modulation. This guide provides a foundational resource for these endeavors, summarizing key data and methodologies for further investigation.
References
- 1. medkoo.com [medkoo.com]
- 2. pfsfoundation.org [pfsfoundation.org]
- 3. Dihydrofinasteride - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. usbio.net [usbio.net]
- 5. Dihydro Finasteride | 98319-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finasteride - Proteopedia, life in 3D [proteopedia.org]
- 9. [PDF] Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor | Semantic Scholar [semanticscholar.org]
- 10. CN101486753A - Novel method for synthesizing finasteroid - Google Patents [patents.google.com]
- 11. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 14. actascientific.com [actascientific.com]
Dihydrofinasteride: A Technical Guide to Solubility and Storage for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and storage conditions of dihydrofinasteride. Dihydrofinasteride, a primary metabolite of the 5α-reductase inhibitor finasteride, is crucial for understanding the parent drug's mechanism of action and metabolic fate. This document synthesizes existing information on its physicochemical properties, offering a resource for researchers in pharmacology and drug development.
Executive Summary
Dihydrofinasteride is the reduced form of finasteride and is classified as Finasteride EP Impurity A.[1][2] While extensive data is available for finasteride, specific quantitative solubility and comprehensive stability data for dihydrofinasteride are limited in publicly accessible literature. This guide compiles the available qualitative and quantitative information for both compounds to provide a comparative reference. All quantitative data is presented in structured tables for clarity. Furthermore, this document outlines detailed experimental protocols for determining solubility and stability, which can be applied to dihydrofinasteride to generate further data.
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation development. While quantitative data for dihydrofinasteride is sparse, its solubility in methanol and DMSO has been reported.[1][2] For comparative purposes, the well-documented solubility of finasteride is provided.
Table 1: Quantitative Solubility Data for Finasteride
| Solvent | Solubility | Temperature | Reference(s) |
| Ethanol | ~25 mg/mL | Not Specified | [3][4] |
| Ethanol | 75 mg/mL | Not Specified | [5] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Not Specified | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 32 mg/mL | Not Specified | [6] |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [3][4] |
| Chloroform | Soluble | Not Specified | [5] |
| Methanol | Soluble | Not Specified | [5] |
| n-Propanol | Freely Soluble | Not Specified | [7] |
| Propylene Glycol | Sparingly Soluble | Not Specified | [7] |
| Polyethylene Glycol 400 | Sparingly Soluble | Not Specified | [7] |
| Water | ~0.05 mg/mL | Not Specified | [5] |
| Water | Insoluble | Not Specified | [8] |
| 0.1N Hydrochloric Acid | Very Slightly Soluble | Not Specified | [7] |
| 0.1N Sodium Hydroxide | Very Slightly Soluble | Not Specified | [7] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Not Specified | [3][4] |
Table 2: Qualitative Solubility Data for Dihydrofinasteride
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Storage and Stability
Proper storage is essential to maintain the integrity of a compound. Dihydrofinasteride is known to be air and heat sensitive.
Recommended Storage Conditions
Table 3: Recommended Storage Conditions for Dihydrofinasteride
| Condition | Recommendation | Reference(s) |
| Short-Term | Dry, dark, and at 0 - 4 °C (days to weeks) | [1] |
| Refrigerated (0-10°C), under inert gas | ||
| 2-8 °C in a well-closed container | [2] | |
| Long-Term | -20 °C (months to years) | [1] |
| Shipping | Ambient temperature (stable for a few weeks) | [1] |
Chemical Stability and Degradation
Table 4: Summary of Finasteride Forced Degradation Studies
| Stress Condition | Observations | Reference(s) |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Stable | [12][13] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | [12][13] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | [12][13] |
| Thermal (e.g., 60-70°C) | Stable | [12][13] |
| Photolytic (UV/Vis light) | Stable | [12][13] |
Given the structural similarity, it is plausible that dihydrofinasteride exhibits a comparable degradation profile. However, dedicated stability studies are necessary to confirm this.
Experimental Protocols
To address the data gaps for dihydrofinasteride, the following established experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.
Caption: Workflow for a forced degradation study of dihydrofinasteride.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for both solubility and stability studies to separate the parent compound from any impurities or degradants.
Table 5: Example HPLC Method Parameters for Finasteride and Related Compounds
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [10][11][15][16][17][18] |
| Mobile Phase | Acetonitrile and water/buffer mixture | [10][11][15][16][17][18] |
| Detection | UV at ~210 nm | [10][11][12][13] |
| Flow Rate | ~1.0 mL/min | [10][11] |
| Temperature | Ambient or controlled (e.g., 25°C) | [15][17] |
Signaling Pathway Context: Androgen Receptor
Finasteride exerts its biological effect by inhibiting the 5α-reductase enzyme, thereby preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Both testosterone and DHT act via the androgen receptor (AR). Studies have shown that finasteride itself may also directly interact with and downregulate the androgen receptor.[2]
References
- 1. medkoo.com [medkoo.com]
- 2. Dihydrofinasteride - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. jocpr.com [jocpr.com]
- 6. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sonwuapi.com [sonwuapi.com]
- 9. jocpr.com [jocpr.com]
- 10. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 14. pfsfoundation.org [pfsfoundation.org]
- 15. seejph.com [seejph.com]
- 16. researchgate.net [researchgate.net]
- 17. seejph.com [seejph.com]
- 18. ijcrt.org [ijcrt.org]
Spectroscopic Analysis of Dihydroproscar (Finasteride): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the analysis of Dihydroproscar, chemically known as Finasteride. This compound is a synthetic 4-azasteroid compound and a specific inhibitor of steroid Type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation, quantification, and quality control of Finasteride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of Finasteride, providing detailed information about the chemical environment of individual atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Finasteride provides characteristic signals for each carbon atom in the molecule. These chemical shifts are sensitive to the local electronic structure, allowing for the unambiguous assignment of the carbon skeleton.
Table 1: ¹³C NMR Chemical Shifts for Finasteride
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-20 | 172.29 |
| C-3 | 167.09 |
| C-1 | 151.71 |
| C-2 | 122.30 |
| C-5 | 59.56 |
| C-14 | 57.29 |
| C-17 | 55.48 |
| C-22 | 50.63 |
| C-9 | 47.47 |
| C-13 | 43.97 |
| C-10 | 39.27 |
| C-12 | 38.16 |
| C-8 | 35.22 |
| C-7 | 29.33 |
| C-6 | 25.55 |
| C-15 | 24.15 |
| C-16 | 23.12 |
| C-11 | 21.13 |
| C-18 | 13.13 |
| C-19 | 11.76 |
| Data sourced from a study on d9-Finasteride, with assignments based on previously published data. The tert-butyl CH₃ signal is typically observed around 28.7 ppm.[2] |
¹H NMR Spectroscopy
The ¹H NMR spectrum of Finasteride displays signals for each proton, with chemical shifts and coupling constants providing information about their connectivity and stereochemical relationships.
Table 2: ¹H NMR Spectral Data for Finasteride
| Proton Signal | Chemical Shift (δ) in ppm and Multiplicity |
| H-a | 6.83 (d, J = 2.2 Hz, 1H) |
| H-b | 6.31 (s, 1H) |
| H-c | 6.25 (d, J = 9.9 Hz, 1H) |
| H-d | 5.04 (dd, J = 9.9, 2.2 Hz, 1H) |
| H-e | 2.60 (dd, J = 12.7, 3.5 Hz, 1H) |
| H-f | 1.58 (t, J = 9.1 Hz, 1H) |
| H-g | 1.48–1.38 (m, 1H) |
| H-h | 1.22–1.13 (m, 2H) |
| H-i | 1.10–0.69 (m, 6H) |
| H-j | 0.68 (s, 7H) |
| H-k | 0.65–0.53 (m, 1H) |
| H-l | 0.5–0.32 (m, 2H) |
| H-m | 0.28 (s, 3H) |
| Data represents a general observation of the ¹H-NMR spectrum of Finasteride.[3] |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of Finasteride, as well as for its quantification in various matrices.
Table 3: Mass Spectrometric Data for Finasteride
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) |
| Electrospray Ionization (ESI) | Positive | 373.4 → 305.3 (Protonated molecule and fragment) |
| LC-MS/MS | Positive | 373.2846 (Protonated molecule), 305.2585 (Fragment) |
| The transition m/z 373.4 → 305.3 is commonly used for quantification in multiple reaction monitoring (MRM) mode.[4][5] |
Experimental Protocol: LC-MS/MS for Finasteride Quantification in Human Plasma
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the determination of Finasteride in biological samples.
-
Sample Preparation: A liquid-liquid extraction is performed on 0.2 mL of plasma using ethyl acetate.[6]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in the Finasteride molecule and for characterizing its different polymorphic forms.[8][9][10]
Table 4: Key Infrared (IR) Absorption Bands for Finasteride
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3430 |
| C-H Stretch (alkane) | ~2950 |
| C=O Stretch (amide) | ~1677 (Form II), two bands for Form I |
| C=C Stretch | ~1600 |
| The IR spectra of different polymorphic forms of Finasteride show distinguishable differences, particularly in the carbonyl stretching region.[9] |
Experimental Protocol: FT-IR Analysis of Finasteride Polymorphs
-
Sample Preparation: Samples of Finasteride polymorphic forms (Form I and Form II) are prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and robust method for the quantification of Finasteride in bulk and pharmaceutical dosage forms.
Table 5: UV-Vis Absorption Maxima (λmax) for Finasteride in Different Solvents
| Solvent | λmax (nm) |
| Dichloromethane | 254 |
| Methanol | 255 |
| Saline Phosphate Buffer (pH 7.4) | 287 |
| Acetonitrile:Water (95:5, v/v) | 210 |
| Methanol:Water (80:20, v/v) | 225 |
| 0.02% Formic Acid:Methanol (20:80, v/v) | 220 |
| General | 204 |
| The absorption maximum can vary depending on the solvent used.[11][12] |
Experimental Protocol: UV Spectrophotometric Determination of Finasteride in Tablets
-
Standard Solution Preparation: A stock solution of Finasteride is prepared by accurately weighing and dissolving the standard in a suitable solvent (e.g., dichloromethane or methanol).[12][13]
-
Sample Solution Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to a specific amount of Finasteride is dissolved in the chosen solvent, sonicated, and filtered to remove excipients.
-
Calibration Curve: A series of dilutions are prepared from the stock solution to create a calibration curve over a specific concentration range (e.g., 5-25 µg/mL).[12][13]
-
Measurement: The absorbance of the sample and standard solutions is measured at the predetermined λmax using a UV-Vis spectrophotometer, with the solvent as a blank.[13]
-
Quantification: The concentration of Finasteride in the sample is determined from the calibration curve.
Analytical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the typical analytical workflow for the spectroscopic analysis of Finasteride and its mechanism of action.
Caption: Analytical workflow for the spectroscopic analysis of this compound.
Caption: Mechanism of action of this compound (Finasteride).
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.bcnf.ir [pubs.bcnf.ir]
- 8. Comprehensive spectroscopic characterization of finasteride polymorphic forms. Does the form X exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. UV-Vis Spectrum of Finasteride | SIELC Technologies [sielc.com]
- 12. actascientific.com [actascientific.com]
- 13. vnips.in [vnips.in]
Technical Guide: Elucidating the Binding Affinity of Dihydrofinasteride to Steroid 5α-Reductase Type 2 (SRD5A2)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the binding interaction between dihydrofinasteride and the human steroid 5α-reductase type 2 (SRD5A2) enzyme. SRD5A2 is a critical integral membrane enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] Overproduction of DHT is implicated in pathologies such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Finasteride is a widely used inhibitor of SRD5A2.[1][2][3][4] This document details the mechanism of inhibition, which involves the enzyme-catalyzed formation of a highly stable NADP-dihydrofinasteride (NADP-DHF) adduct.[1][2][4] We present quantitative binding affinity data, detailed experimental protocols for assessing enzyme kinetics and binding, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to SRD5A2 and Finasteride Inhibition
The SRD5A2 gene provides the instructions for creating steroid 5-alpha reductase 2, an enzyme that plays a crucial role in processing androgens.[5] Located in the membrane of the endoplasmic reticulum, SRD5A2 catalyzes the NADPH-dependent reduction of testosterone to DHT.[1][6] DHT is the primary androgen responsible for the development of male external genitalia and is a key signaling molecule in androgen-responsive tissues like the prostate gland.[5][7] Consequently, SRD5A2 is a major therapeutic target for conditions driven by excess DHT.[1][2][8]
Finasteride is a potent, mechanism-based inhibitor of SRD5A2.[1][2] Its mechanism of action is not through direct non-covalent binding, but rather through a unique process where it acts as a substrate for SRD5A2. The enzyme catalyzes a hydride transfer from the cofactor NADPH to finasteride.[1][2][6] This reaction leads to the formation of a stable, covalent intermediate adduct known as NADP-dihydrofinasteride (NADP-DHF).[1][2][3][4] This adduct binds with extremely high affinity within the enzyme's active site, acting as a potent bisubstrate analog inhibitor and effectively causing irreversible inhibition of the enzyme.[1] The half-life of this SRD5A2/NADP-DHF complex is approximately 31 days, which accounts for the long-lasting therapeutic effect of finasteride.[1][3]
Quantitative Binding Affinity Data
The inhibitory potency of the NADP-dihydrofinasteride adduct is characterized by an exceptionally low inhibition constant (Ki) and a very slow off-rate (k_off). This tight binding explains the pseudo-irreversible nature of SRD5A2 inhibition by finasteride. The dissociation constant of the cofactor NADPH has also been reported.
| Ligand/Complex | Parameter | Value | Enzyme Source | Notes |
| NADP-Dihydrofinasteride Adduct | Ki | ≤ 3 x 10⁻¹³ M | Human SRD5A2 | Represents one of the most potent noncovalent enzyme inhibitors reported.[1][3] |
| NADP-Dihydrofinasteride Adduct | k_off | 2.74 x 10⁻⁷ s⁻¹ | Human SRD5A2 | Corresponds to a complex half-life of approximately 31 days.[1][3] |
| NADPH (Cofactor) | Kd | ~3–10 µM | Human SRD5A2 | The dissociation constant for the essential cofactor.[1] |
| Finasteride | IC50 | 14.3 ± 2.7 nM | Human SRD5A2 | Represents the concentration for 50% inhibition in functional assays.[6] |
Molecular Mechanism of Inhibition and Signaling Pathway
The inhibition of SRD5A2 by finasteride is a sophisticated, mechanism-based process. Structural studies of human SRD5A2 have revealed a unique 7-transmembrane helix topology with a largely enclosed binding cavity.[1][2][9][3][4] Within this cavity, finasteride is positioned to accept a hydride from NADPH, a reaction catalyzed by the enzyme itself. This results in the formation of a covalent bond between the C-4 atom of the NADPH nicotinamide ring and the C-2 atom of finasteride, creating the stable NADP-DHF adduct.[1][2][3] Key residues, such as E57 and Y91, are crucial for this catalytic process and subsequent inhibition.[1][2][3] The resulting NADP-DHF complex remains tightly bound in the active site, physically blocking the entry and conversion of the natural substrate, testosterone.[1][2]
SRD5A2 Signaling and Inhibition Pathway
The following diagram illustrates the normal catalytic function of SRD5A2 and the mechanism of its inhibition by finasteride.
References
- 1. Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human steroid 5α-reductase 2 with anti-androgen drug finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SRD5A2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. What are SRD5A2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Dihydrofinasteride and 5α-Reductase Enzymatic Assays
These application notes provide detailed protocols for conducting enzymatic assays of 5α-reductase, the target enzyme for finasteride. The protocols are designed for researchers, scientists, and drug development professionals investigating the inhibition of this enzyme and the formation of its metabolites, such as dihydrotestosterone and dihydrofinasteride.
Introduction
Steroid 5α-reductase (SRD5A) is a critical enzyme in androgen metabolism, responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2] This conversion is a key step in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[2]
Finasteride is a potent, mechanism-based inhibitor of 5α-reductase, particularly the type 2 isozyme.[3][4] Its mechanism involves the enzyme-catalyzed formation of a stable NADP-dihydrofinasteride adduct, which effectively inhibits the enzyme.[3] Eventually, this complex can dissociate, releasing dihydrofinasteride.[3][5] Therefore, assays for 5α-reductase activity are essential for screening new inhibitors and studying the mechanism of drugs like finasteride.
This document outlines two primary methods for assaying 5α-reductase activity: a classic radiometric assay using a labeled substrate and a modern, label-free method using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway and Inhibition Mechanism
The enzymatic reaction catalyzed by 5α-reductase and its inhibition by finasteride is a key pathway in androgen physiology. The enzyme utilizes NADPH as a cofactor to reduce the double bond in steroid substrates.[5]
Data Presentation: Assay Parameters
The following tables summarize typical quantitative parameters for conducting 5α-reductase enzymatic assays, compiled from various published protocols.
Table 1: Reagent Concentrations and Incubation Conditions
| Parameter | Method 1: Radiometric Assay[3] | Method 2: LC-MS Assay[6] | Method 3: Spectrophotometric[7] |
|---|---|---|---|
| Enzyme Source | Recombinant human isozymes | LNCaP prostate cancer cells | Rat liver/prostate microsomes |
| Enzyme Conc. | 10-100 pM | Optimized from cell lysate | Not specified |
| Substrate | [7-³H]-Testosterone | Testosterone | Testosterone |
| Substrate Conc. | 25 nM | Optimized (e.g., 0.5-5 µM) | Not specified |
| Cofactor | NADPH | NADPH | NADPH |
| Cofactor Conc. | 100 µM | Optimized (e.g., 500 µM) | Not specified |
| Buffer | 0.1 M MOPS, 1 mM EDTA, 0.1% BSA | Tris-HCl, citrate, DTT | Not specified |
| pH | 7.2 | Not specified | Not specified |
| Temperature | 37 °C | 37 °C | Not specified |
| Incubation Time | Variable (kinetic) | Optimized (e.g., 60 min) | Not specified |
| Inhibitor Ref. | Finasteride | Finasteride | Finasteride |
Table 2: Detection and Quantification
| Parameter | Method 1: Radiometric Assay | Method 2: LC-MS Assay | Method 3: Spectrophotometric |
|---|---|---|---|
| Detection Principle | Scintillation counting of radiolabeled product | Mass-to-charge ratio of DHT | Absorbance of thio-NADH at 400 nm[7][8] |
| Instrumentation | HPLC, Scintillation Counter | LC-MS/MS System | Spectrophotometer |
| Quantification | Amount of [³H]-DHT formed | Peak area of DHT vs. internal standard | Rate of change in absorbance |
| Key Advantage | High sensitivity | High specificity, label-free | Simple, continuous monitoring |
| Key Disadvantage | Requires radioactive materials | Requires expensive equipment | Prone to interference |
Experimental Protocols
An overview of the general workflow for a 5α-reductase inhibition assay is presented below.
Protocol 1: Radiometric 5α-Reductase Assay
This protocol is adapted from methodologies used in foundational studies of finasteride's mechanism.[3] It relies on the separation and quantification of a radiolabeled product.
A. Materials and Reagents
-
Enzyme: Membrane-bound recombinant human 5α-reductase (10-100 pM final concentration).[3]
-
Substrate: [7-³H]-Testosterone (e.g., 24.6 Ci/mmol), 25 nM final concentration.[3]
-
Cofactor: NADPH, 100 µM final concentration.[3]
-
Assay Buffer: 0.1 M MOPS, 1 mM EDTA, 0.1% BSA, pH 7.2.[3]
-
Test Compound: Finasteride or other inhibitors dissolved in ethanol.
-
Stop Solution: Organic solvent (e.g., ethyl acetate).
-
Instrumentation: HPLC system with a radiodetector, or TLC plates and a scintillation counter.
B. Procedure
-
Prepare the reaction mixture in microcentrifuge tubes on ice. To a total volume of 100 µL, add the Assay Buffer, NADPH, and the test compound (or vehicle control, e.g., 1% final ethanol concentration).[3]
-
Add the 5α-reductase enzyme preparation and gently mix.
-
Initiate the reaction by adding [7-³H]-Testosterone.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding an excess volume of ice-cold stop solution.
-
Extract the steroids by vortexing and centrifugation.
-
Separate the substrate (testosterone) from the product (dihydrotestosterone) using reverse-phase HPLC or Thin-Layer Chromatography (TLC).
-
Quantify the amount of [³H]-dihydrotestosterone formed using a flow-through radiodetector or by scraping TLC spots and performing liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time. Determine inhibitor potency (IC₅₀) by plotting activity versus inhibitor concentration.
Protocol 2: Label-Free LC-MS/MS Assay
This modern approach offers high specificity and throughput without the need for radioactive materials.[6] It directly measures the formation of dihydrotestosterone.
A. Materials and Reagents
-
Enzyme Source: 5α-reductase prepared from a cell line (e.g., LNCaP) or as a recombinant protein.[1][6]
-
Substrate: Testosterone (non-labeled).
-
Cofactor: NADPH.
-
Assay Buffer: e.g., 40 mM Tris-HCl, pH 7.0, containing 1 mM dithiothreitol (DTT).
-
Test Compound: Finasteride or other inhibitors.
-
Internal Standard (IS): A stable isotope-labeled DHT (e.g., DHT-d₃) or a structurally similar compound.
-
Stop/Extraction Solution: Ice-cold acetonitrile or ethyl acetate containing the internal standard.[9]
-
Instrumentation: A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[10][11]
B. Procedure
-
Set up reactions in a 96-well plate. Add Assay Buffer, NADPH, and the test compound/vehicle to each well.
-
Add the enzyme preparation and briefly pre-incubate at 37°C.
-
Start the reaction by adding testosterone.
-
Incubate the plate at 37°C with gentle shaking for 60 minutes.[6]
-
Terminate the reaction by adding 2-3 volumes of the ice-cold stop/extraction solution containing the internal standard.
-
Seal the plate, vortex, and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new plate or HPLC vials.
-
Analyze the samples by LC-MS/MS. Develop a method that separates testosterone from DHT and quantifies DHT based on its specific mass transition (SRM).[12]
-
Calculate the concentration of DHT formed by comparing its peak area to that of the internal standard.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Conclusion
The choice of enzymatic assay for 5α-reductase depends on the available instrumentation, desired throughput, and specific research question. Radiometric assays offer high sensitivity and are historically well-established for mechanistic studies.[3] However, LC-MS/MS-based methods provide a modern, label-free alternative with excellent specificity and are highly suitable for screening applications.[6] Both methods are powerful tools for the discovery and characterization of novel 5α-reductase inhibitors and for studying the metabolic fate of compounds like finasteride.
References
- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfsfoundation.org [pfsfoundation.org]
- 4. actascientific.com [actascientific.com]
- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 6. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]
- 11. rsc.org [rsc.org]
- 12. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In vitro 5-alpha reductase inhibition assay using Dihydroproscar
Application Note: In Vitro 5-Alpha Reductase Inhibition Assay
Introduction
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2][3] This enzymatic action is pivotal in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[4][5] The 5-alpha reductase enzyme exists in three isoenzymes: type 1, type 2, and type 3 (encoded by the genes SRD5A1, SRD5A2, and SRD5A3, respectively).[6] Type 1 is primarily found in the skin and liver, while type 2 is predominant in prostatic tissue.[7][8]
Potent inhibitors of 5-alpha reductase are valuable therapeutic agents. This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of test compounds against 5-alpha reductase. While the user specified "Dihydroproscar," this appears to be a conflation of Dihydrotestosterone (the product) and Proscar® (the brand name for Finasteride). Given the interest in potent inhibition, this application note will focus on Dutasteride (Avodart®), a dual inhibitor of both type 1 and type 2 isoenzymes, and will include comparative data for Finasteride, which is a selective inhibitor of the type 2 isoenzyme.[4][7]
Mechanism of Action
The fundamental mechanism of 5-alpha reductase involves the binding of NADPH to the enzyme, followed by the substrate, testosterone.[6][9] The enzyme then catalyzes the reduction of the double bond between carbons 4 and 5 of the steroid A ring, producing 5-alpha-dihydrotestosterone.[6] Inhibitors like Dutasteride and Finasteride act as competitive substrates, forming stable complexes with the enzyme and NADPH, thereby blocking the conversion of testosterone to DHT.[10]
Androgen Signaling Pathway and Inhibition
The following diagram illustrates the conversion of testosterone to DHT by 5-alpha reductase and the point of inhibition by compounds like Dutasteride.
Caption: Inhibition of Testosterone to DHT conversion by Dutasteride.
Quantitative Inhibitor Data
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Dutasteride and Finasteride against the type 1 and type 2 isoenzymes of 5-alpha reductase.
| Inhibitor | 5α-Reductase Type 1 (SRD5A1) IC50 (nM) | 5α-Reductase Type 2 (SRD5A2) IC50 (nM) |
| Dutasteride | 6 | 7 |
| Finasteride | 360 | 69 |
| Data compiled from multiple sources.[7][11][12] |
Experimental Protocol: In Vitro 5-Alpha Reductase Inhibition Assay
This protocol describes a method for determining the inhibitory activity of a test compound on 5-alpha reductase using rat liver microsomes as the enzyme source. Alternative enzyme sources include prostate microsomes or cell lines engineered to overexpress specific human 5-alpha reductase isoenzymes.[13][14][15]
Materials and Reagents
-
Rat liver microsomes (prepared or commercially available)
-
Testosterone (substrate)
-
[1,2,6,7-³H]-Testosterone (radiolabeled substrate, for radiometric detection)
-
NADPH (cofactor)
-
Dutasteride (positive control inhibitor)
-
Finasteride (positive control inhibitor)
-
Test compound(s) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 6.5 - 7.0 for type 1, or pH 5.5 for type 2)[16]
-
Dithiothreitol (DTT)
-
Stop solution (e.g., ethyl acetate or other organic solvent)
-
Scintillation cocktail (for radiometric detection)
-
96-well microplates
-
Incubator
-
Liquid scintillation counter or HPLC/LC-MS system
Experimental Procedure
-
Enzyme Preparation:
-
If using prepared microsomes, thaw them on ice.
-
Determine the protein concentration of the microsomal suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the microsomal suspension to the desired working concentration in cold phosphate buffer.
-
-
Assay Reaction Setup:
-
Prepare reaction mixtures in a 96-well plate. Each reaction should have a final volume of 200 µL.
-
Test Wells: Add buffer, diluted microsomal suspension, test compound at various concentrations, and NADPH.
-
Positive Control Wells: Add buffer, diluted microsomal suspension, Dutasteride or Finasteride at various concentrations, and NADPH.
-
Negative Control (No Inhibitor) Wells: Add buffer, diluted microsomal suspension, vehicle (e.g., DMSO), and NADPH.
-
Blank (No Enzyme) Wells: Add buffer, vehicle, and NADPH (no microsomes).
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding testosterone (a mixture of unlabeled and radiolabeled testosterone) to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of an organic solvent (e.g., ethyl acetate). This will also serve to extract the steroids.
-
-
Product Detection and Quantification:
-
Radiometric Method:
-
After extraction, separate the organic layer containing the steroids.
-
Evaporate the solvent.
-
Re-dissolve the residue in a suitable solvent.
-
Separate the substrate (testosterone) from the product (DHT) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of radiolabeled DHT using a liquid scintillation counter.
-
-
Non-Radiometric Method (LC-MS/MS):
-
A sensitive method using liquid chromatography-tandem mass spectrometry can be employed to separate and quantify DHT.[17] This method offers high specificity and does not require radioisotopes.
-
-
Spectrophotometric Method:
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the rate of DHT formation in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate in Test Well / Rate in Negative Control Well)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the in vitro 5-alpha reductase inhibition assay.
Caption: Workflow for the 5-alpha reductase inhibition assay.
References
- 1. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 2. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 3. researchgate.net [researchgate.net]
- 4. List of 5-alpha-reductase inhibitors - Drugs.com [drugs.com]
- 5. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 7. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 16. The 5 alpha-reductase system and its inhibitors. Recent development and its perspective in treating androgen-dependent skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Dihydroproscar (Finasteride)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the in vivo effects of Dihydroproscar (finasteride). Detailed protocols, quantitative data summaries, and pathway and workflow visualizations are included to guide researchers in designing and executing preclinical studies for conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.
Mechanism of Action
Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into the more potent androgen dihydrotestosterone (DHT).[1][2][3][4] By reducing DHT levels, finasteride can inhibit androgen-mediated processes, including prostate growth and hair follicle miniaturization.[2][3][5] In clinical applications, finasteride is used to treat BPH and male pattern hair loss.[1][3]
Signaling Pathway of Finasteride
The following diagram illustrates the mechanism of action of finasteride in blocking the conversion of testosterone to DHT.
I. Animal Models for Benign Prostatic Hyperplasia (BPH)
Rodent models, particularly rats, are widely used to study BPH due to their anatomical and physiological similarities to the human prostate. Testosterone-induced BPH in castrated rats is a common and reproducible model.
A. Testosterone-Induced BPH in Rats
This model mimics the hormonal environment that leads to prostatic hyperplasia in humans.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).[6][7]
-
Induction of BPH:
-
Animals are surgically castrated (bilateral orchiectomy) to remove the endogenous source of testosterone.[6][8]
-
Following a recovery period of approximately 7 days, BPH is induced by daily subcutaneous injections of testosterone propionate (TP) dissolved in a vehicle like corn oil or olive oil.[6][8][9] Dosages can range from 3 mg/kg to 25 mg/kg daily for 4 weeks.[6][7][9]
-
-
Finasteride Administration:
-
Endpoint Analysis:
-
After the treatment period, animals are euthanized, and the prostates are dissected and weighed.
-
Prostate weight to body weight ratio (prostatic index) is calculated.
-
Histological analysis of the prostate tissue is performed to assess epithelial thickness and stromal proliferation.[8]
-
Serum levels of testosterone and DHT can be measured via ELISA or mass spectrometry.
-
Experimental Workflow:
Quantitative Data Summary:
| Animal Model | Finasteride Dose | Treatment Duration | Prostate Weight Reduction | DHT Level Reduction | Reference |
| Wistar Rats | 5 mg/kg/day (oral) | 2 weeks | Not specified, but effective | Significant decrease | [11] |
| Sprague-Dawley Rats | 5 mg/kg/day (oral) | 28 days | Significant decrease | Not specified | [8] |
| Dogs | 0.1-0.5 mg/kg/day (oral) | 16 weeks | 40-50% | Significant decrease | [12] |
| Dogs | 1 mg/kg/day (oral) | 16-21 weeks | 50-70% | Not specified | [12] |
II. Animal Models for Prostate Cancer
Xenograft models using human prostate cancer cell lines implanted in immunodeficient mice are the standard for studying the in vivo effects of finasteride on prostate cancer.
A. LNCaP Xenograft Model in Nude Mice
The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line, making it a relevant model for studying androgen-dependent prostate cancer.
Experimental Protocol:
-
Animal Model: Male athymic nude mice (e.g., BALB/c nude).
-
Tumor Implantation:
-
LNCaP cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment groups.
-
-
Finasteride Administration:
-
Endpoint Analysis:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Serum PSA levels can be monitored as a biomarker of tumor activity.[14]
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis can be performed.
-
Experimental Workflow:
Quantitative Data Summary:
| Animal Model | Finasteride Treatment | Key Findings | Reference |
| Nude Mice with LNCaP Xenografts | Intermittent androgen ablation + finasteride | Significantly less tumor growth compared to other treatment groups; improved survival. | [15][16] |
| Nude Mice with LNCaP Xenografts | Finasteride treatment | Reduced tumor growth. | [17] |
| Nude Mice with LNCaP 104-R2 Xenografts | Implantation of finasteride | Resulted in the regrowth of tumors that were suppressed by testosterone. | [18] |
III. Animal Models for Androgenetic Alopecia (AGA)
Rodent models, particularly mice, are commonly used to study hair growth and the effects of agents that modulate the hair cycle.
A. Testosterone-Induced Alopecia in C57BL/6 Mice
The C57BL/6 mouse is a suitable model for studying hair growth due to its synchronized hair follicle cycling.[19]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (7 weeks old).[19]
-
Induction of Alopecia:
-
Finasteride Administration:
-
Finasteride can be administered topically or systemically.
-
For topical application, a solution of finasteride is applied to the depilated dorsal skin.
-
-
Endpoint Analysis:
-
Hair regrowth is visually monitored and can be quantified by photographing the dorsal skin and analyzing the area of hair coverage.
-
Skin biopsies can be taken for histological analysis to determine the number and stage of hair follicles (anagen, catagen, telogen).
-
The anagen to telogen ratio can be calculated.
-
Experimental Workflow:
Quantitative Data Summary:
| Animal Model | Finasteride Dose | Treatment Duration | Key Findings | Reference |
| Stumptail Macaques | 1 mg/kg/day (oral) | 6 months | Significantly increased mean hair weight; significantly reduced serum DHT levels (60-70%). | [20][21] |
| C57BL/6N Mice | Subchronic (7 days) | Not specified for hair growth | Reversible reduction in newborn cells and young neurons in the hippocampus. | [22] |
Important Considerations for In Vivo Studies
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Drug Formulation and Administration: The vehicle for finasteride should be carefully chosen to ensure stability and bioavailability. The route of administration should be appropriate for the study objectives.
-
Dose Selection: The dose of finasteride should be based on previous studies and scaled appropriately for the animal model being used.
-
Control Groups: Appropriate control groups (e.g., vehicle control, positive control) are essential for interpreting the results.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods to determine the significance of the findings.
These application notes and protocols provide a foundation for designing and conducting in vivo studies to evaluate the effects of finasteride. Researchers should adapt these protocols to their specific research questions and available resources.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. xyonhealth.com [xyonhealth.com]
- 3. Finasteride - Wikipedia [en.wikipedia.org]
- 4. upguys.com [upguys.com]
- 5. elementsarms.com [elementsarms.com]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2.3. TP Induced Rat BPH Model [bio-protocol.org]
- 10. Additive effect of oral LDD175 to tamsulosin and finasteride in a benign prostate hyperplasia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of dosing time on the efficacy and safety of finasteride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Prolongation of Off-Cycle Interval by Finasteride Is Not Associated with Survival Improvement in Intermittent Androgen Deprivation Therapy in LNCaP Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of intermittent androgen ablation by "off-cycle" maintenance with finasteride in LNCaP prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Finasteride and Dutasteride on the Growth of WPE1-NA22 Prostate Cancer Xenografts in Nude Mice | PLOS One [journals.plos.org]
- 18. pnas.org [pnas.org]
- 19. Frontiers | Stimulation of hair regrowth in an animal model of androgenic alopecia using 2-deoxy-D-ribose [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. The effects of finasteride (Proscar) on hair growth, hair cycle stage, and serum testosterone and dihydrotestosterone in adult male and female stumptail macaques (Macaca arctoides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC Method for the Quantification of Dihydrofinasteride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Dihydrofinasteride is the active metabolite of finasteride, a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). The quantification of dihydrofinasteride in plasma is crucial for pharmacokinetic and pharmacodynamic studies, enabling a deeper understanding of its formation, elimination, and therapeutic effects. This application note provides a detailed protocol for a proposed HPLC method suitable for such investigations.
Experimental Protocol
Materials and Reagents
-
Dihydrofinasteride reference standard
-
Internal Standard (IS): Beclomethasone (proposed, requires validation) or an isotopically labeled dihydrofinasteride
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Purified water (18.2 MΩ·cm)
Chromatographic Conditions
The following HPLC conditions are proposed and should be optimized as necessary.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 15 mM KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Wavelength | 215 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Stock Solution of Dihydrofinasteride (1 mg/mL): Accurately weigh 10 mg of dihydrofinasteride reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of beclomethasone and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the proposed sample preparation workflow.
Caption: Proposed liquid-liquid extraction workflow for plasma samples.
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with appropriate volumes of the dihydrofinasteride working standard solutions to achieve a concentration range of, for example, 1-200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 150 ng/mL).
Method Validation Parameters
The proposed method must be validated according to regulatory guidelines (e.g., FDA or ICH). The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 15% for six replicate injections of the LLOQ |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve | At least 6 non-zero concentration points |
| Accuracy of Back-Calculated Concentrations | Within ±15% of nominal (±20% for LLOQ) |
Table 3: Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Table 4: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | %RSD of the matrix factor should be ≤ 15% |
Table 5: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and/or -80°C to room temperature | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) | Room temperature for a specified duration (e.g., 4 hours) | Mean concentration within ±15% of nominal |
| Long-Term | -20°C and/or -80°C for a specified duration | Mean concentration within ±15% of nominal |
| Post-Preparative | In autosampler for a specified duration | Mean concentration within ±15% of nominal |
Overall Analytical Workflow
The following diagram provides a high-level overview of the entire analytical process.
Caption: High-level overview of the bioanalytical workflow.
Conclusion
This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of dihydrofinasteride in human plasma. The methodology is based on established principles for the analysis of the parent drug, finasteride. It is imperative that this method undergoes rigorous validation to demonstrate its accuracy, precision, selectivity, and stability before its application in pharmacokinetic or other regulated studies. The provided tables of validation parameters offer a clear framework for this essential process.
Application Notes and Protocols for the Mass Spectrometry Analysis of Dihydroproscar (Finasteride) and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroproscar, with the active pharmaceutical ingredient Finasteride, is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of Type II 5α-reductase. This intracellular enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). By reducing DHT levels, Finasteride is utilized in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness. Understanding the metabolism and pharmacokinetics of Finasteride is crucial for drug development, clinical monitoring, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and specific quantification of Finasteride and its metabolites in various biological matrices.
This document provides detailed application notes and protocols for the mass spectrometry analysis of Finasteride and its primary metabolites, ω-hydroxyfinasteride and finasteride-ω-oic acid.
Metabolic Pathway of Finasteride
Finasteride undergoes extensive hepatic metabolism primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway involves oxidation of the t-butyl group. Phase I metabolism results in the formation of two main metabolites: ω-hydroxyfinasteride and the further oxidized finasteride-ω-oic acid. These metabolites are then rendered more water-soluble for excretion through Phase II glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGT), specifically UGT1A3 and UGT1A4.[1]
Figure 1: Metabolic pathway of Finasteride.
Quantitative Analysis by LC-MS/MS
The use of LC-MS/MS with Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification of Finasteride and its metabolites in complex biological matrices such as plasma, urine, and bile.
Mass Spectrometry Parameters
Analytes are typically detected in positive electrospray ionization (ESI+) mode. The precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2), with specific product ions monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Reference |
| Finasteride | 373.2 | 305.2 | [2] |
| ω-hydroxyfinasteride | 389.3 | 305.2 (inferred) | [1] |
| finasteride-ω-oic acid | 403.0 | Not specified | [3] |
Note: The product ion for ω-hydroxyfinasteride is inferred from the fragmentation pattern of the parent compound, Finasteride, which involves the loss of the tert-butyl group. A specific cited value for the product ion was not available in the searched literature.
Summary of Quantitative LC-MS/MS Method Performance
The following table summarizes typical performance characteristics of validated LC-MS/MS methods for the quantification of Finasteride in human plasma.
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 0.1 - 30 ng/mL | Human Plasma | |
| 0.2 - 100 ng/mL | Human Plasma | [4] | |
| 1 - 100 ng/mL | Human Plasma | [1] | |
| Lower Limit of Quantification (LOQ) | 0.1 ng/mL | Human Plasma | |
| 0.2 ng/mL | Human Plasma | [4] | |
| Intra-day Precision (%RSD) | < 15% | Human Plasma | |
| 2.4 - 8.0% | Human Plasma | [4] | |
| Inter-day Precision (%RSD) | < 15% | Human Plasma | |
| 2.4 - 8.0% | Human Plasma | [4] | |
| Accuracy | -6.0% to 2.31% | Human Plasma | |
| 94.3 - 105.8% | Human Plasma | [4] | |
| Extraction Recovery | > 83% | Human Plasma | |
| > 82.7% | Human Plasma | [4] |
Experimental Protocols
The following sections provide detailed protocols for the analysis of Finasteride and its metabolites from biological samples.
Figure 2: General experimental workflow.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of Finasteride from human plasma.
-
Sample Aliquoting : Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add an appropriate amount of internal standard (e.g., Beclomethasone or a deuterated Finasteride standard) to each sample, vortex briefly.[1]
-
Extraction : Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[1][4]
-
Vortexing : Vortex the tubes vigorously for 5 minutes.
-
Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation : Centrifuge at 14,000 rpm for 5 minutes to pellet any particulates.
-
Transfer : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography
This protocol describes a typical reversed-phase HPLC/UPLC method for the separation of Finasteride and its metabolites.
-
Chromatographic System : A UPLC or HPLC system capable of binary gradient elution.
-
Column : Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm) or equivalent C18 column.[1]
-
Column Temperature : 40°C.
-
Mobile Phase A : 10 mM Ammonium acetate with 0.1% formic acid in water.[1]
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Gradient Elution :
Time (min) % Mobile Phase B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
Protocol 3: Tandem Mass Spectrometry
This protocol outlines the general settings for a triple quadrupole mass spectrometer. Instrument-specific parameters such as collision energies and declustering potentials should be optimized for the specific analytes and instrument used.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI).
-
Polarity : Positive.
-
Scan Mode : Multiple Reaction Monitoring (MRM).
-
IonSpray Voltage : ~5500 V.
-
Source Temperature : ~500°C.
-
Curtain Gas : ~30 psi.
-
Collision Gas : Nitrogen, set to medium or an optimized pressure.
-
MRM Transitions : As listed in the Mass Spectrometry Parameters table.
-
Dwell Time : 100-200 ms per transition.
Data Analysis and Quantification
Quantification is performed using the peak area ratios of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. The concentration of the analytes in the unknown samples is then determined by interpolation from this calibration curve using a weighted (1/x²) linear regression.
Conclusion
The LC-MS/MS methods detailed in these application notes provide a robust, sensitive, and specific approach for the quantitative analysis of this compound (Finasteride) and its primary metabolites in biological matrices. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to implement these analyses in their laboratories. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to clinical or preclinical studies.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Dihydrofinasteride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of radiolabeled dihydrofinasteride, a critical tool for in vitro and in vivo studies of its parent drug, finasteride. The protocols outlined below are based on established radiolabeling techniques and known chemical syntheses of related compounds.
Introduction
Finasteride, a potent inhibitor of 5α-reductase, is widely used in the treatment of benign prostatic hyperplasia and androgenic alopecia. Its mechanism of action involves blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Dihydrofinasteride is the saturated analog of finasteride and a key starting material in some synthetic routes to finasteride itself.[3][4] Radiolabeled dihydrofinasteride serves as an invaluable tracer in drug metabolism, pharmacokinetic (DMPK), and receptor binding assays. This document details hypothetical but plausible methods for the preparation of tritium ([³H]) and carbon-14 ([¹⁴C]) labeled dihydrofinasteride.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of radiolabeled dihydrofinasteride. These values are based on typical outcomes for similar radiolabeling procedures.
| Parameter | [³H]Dihydrofinasteride | [¹⁴C]Dihydrofinasteride |
| Radiochemical Yield | 15-25% | 30-40% |
| Specific Activity | 15-25 Ci/mmol | 50-60 mCi/mmol |
| Radiochemical Purity | >98% | >98% |
| Chemical Purity | >99% | >99% |
Signaling Pathway of Finasteride Action
Finasteride acts by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). DHT is a potent androgen that binds to the androgen receptor, leading to the transcription of genes involved in prostate cell growth. By blocking DHT production, finasteride effectively reduces androgen signaling in target tissues.[1][2][5]
Caption: Mechanism of action of finasteride.
Experimental Workflow for Radiolabeling
The general workflow for producing radiolabeled dihydrofinasteride involves the synthesis of a suitable precursor, the radiolabeling reaction, and subsequent purification and analysis of the final product.
References
- 1. youtube.com [youtube.com]
- 2. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN102911247A - Novel method for synthesizing finasteride by bromization elimination two-step process - Google Patents [patents.google.com]
- 4. CN101486753A - Novel method for synthesizing finasteroid - Google Patents [patents.google.com]
- 5. Finasteride Increases the Expression of Hemoxygenase-1 (HO-1) and NF-E2-Related Factor-2 (Nrf2) Proteins in PC-3 Cells: Implication of Finasteride-Mediated High-Grade Prostate Tumor Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrofinasteride: A Tool for Investigating Neurosteroid Metabolism and its Impact on Neuronal Function
Application Notes and Protocols for Researchers
Introduction
Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in peripheral glands, that rapidly modulate neuronal excitability. A key pathway in the synthesis of potent neuroactive steroids, such as allopregnanolone, involves the enzyme 5α-reductase. Dihydrofinasteride, a saturated metabolite of the 5α-reductase inhibitor finasteride, serves as a crucial reference compound and tool for researchers studying the intricate pathways of neurosteroid metabolism.[1] While finasteride is widely used to inhibit 5α-reductase, understanding the properties and synthesis of its dihydro-metabolite is essential for comprehensive experimental design and interpretation in neuroendocrinology and neuroscience.
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of dihydrofinasteride in the context of neurosteroid metabolism studies.
Mechanism of Action: The Role of 5α-Reductase in Neurosteroid Synthesis
The enzyme 5α-reductase catalyzes the conversion of testosterone to the more potent androgen 5α-dihydrotestosterone (DHT).[2][3] Importantly, this enzyme is also responsible for the reduction of progesterone to 5α-dihydroprogesterone (5α-DHP), a critical precursor in the synthesis of the neurosteroid allopregnanolone (3α,5α-tetrahydroprogesterone).[4][5] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6] By enhancing GABAergic inhibition, allopregnanolone plays a significant role in regulating anxiety, mood, and neuronal excitability.[6]
Finasteride is a potent inhibitor of 5α-reductase, with a significantly higher affinity for the type II isozyme.[7] Its administration leads to a decrease in the levels of 5α-reduced steroids, including allopregnanolone.[8][9] Dihydrofinasteride, being the reduced form of finasteride, is a product of the enzymatic reaction that finasteride itself inhibits.[1] While not an inhibitor, its synthesis and presence in experimental systems using finasteride are important considerations.
Data Presentation: Effects of 5α-Reductase Inhibition on Neurosteroid Levels
The following tables summarize quantitative data from studies investigating the impact of finasteride administration on neurosteroid concentrations in both human plasma and rat brain tissue. This data provides a clear indication of the downstream effects of inhibiting 5α-reductase.
Table 1: Effect of Finasteride Treatment on Plasma Neurosteroid Levels in Men with Benign Prostatic Hyperplasia [9]
| Steroid | Pre-treatment (ng/mL) | Post-treatment (4 months, 5 mg/day) (ng/mL) | Percentage Change |
| 5α-reduced metabolites | |||
| Androsterone | 868 ± 103 | 341 ± 45 | -60.7% |
| Etiocholanolone | 693 ± 98 | 988 ± 121 | +42.6% |
| Dihydrotestosterone | 0.48 ± 0.06 | 0.11 ± 0.02 | -77.1% |
| Allopregnanolone | 0.28 ± 0.04 | 0.13 ± 0.02 | -53.6% |
| Precursors | |||
| Progesterone | 0.35 ± 0.05 | 0.45 ± 0.06 | +28.6% |
| Testosterone | 4.2 ± 0.5 | 4.9 ± 0.6 | +16.7% |
Data are presented as mean ± SEM (n=20).
Table 2: Effect of Finasteride on Stress-Induced Neurosteroid Levels in Rat Brain [8]
| Neurosteroid | Control (Immobilization Stress) (ng/g tissue) | Finasteride (10 mg/kg) + Stress (ng/g tissue) | Percentage Change |
| Allopregnanolone (AP) | 4.8 ± 0.5 | 0.5 ± 0.1 | -89.6% |
| 3α-Dihydroprogesterone (3α-DHP) | 0.6 ± 0.1 | 0.5 ± 0.1 | -16.7% |
| Progesterone (PROG) | 2.5 ± 0.3 | 2.8 ± 0.4 | +12.0% |
| 20α-Dihydroprogesterone | 1.2 ± 0.2 | 2.1 ± 0.3 | +75.0% |
| 11-Deoxycorticosterone (DOC) | 0.9 ± 0.1 | 0.9 ± 0.1 | 0.0% |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of dihydrofinasteride and neurosteroid metabolism.
Caption: Neurosteroid synthesis pathway focusing on allopregnanolone.
Caption: Experimental workflow for studying neurosteroid modulation.
Experimental Protocols
Protocol 1: Synthesis of Dihydrofinasteride
This protocol is a generalized procedure based on methods described for the synthesis of finasteride, where dihydrofinasteride is a key intermediate.[10][11][12][13] Caution: This synthesis should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
Finasteride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-dioxane)
-
Reducing agent (e.g., Sodium borohydride, catalytic hydrogenation with PtO2)
-
Acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Procedure:
-
Dissolution: Dissolve finasteride in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction:
-
Method A (Sodium Borohydride): Cool the solution in an ice bath. Slowly add sodium borohydride in portions. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Method B (Catalytic Hydrogenation): Add a catalytic amount of platinum(IV) oxide (PtO2) to the solution of finasteride in a suitable solvent like acetic acid. Place the reaction vessel under a hydrogen atmosphere and stir vigorously until hydrogen uptake ceases.
-
-
Quenching and Workup:
-
For Method A, slowly add dilute acid to quench the excess sodium borohydride.
-
For Method B, filter the reaction mixture through celite to remove the catalyst.
-
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude dihydrofinasteride.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure dihydrofinasteride.
-
Characterization: Confirm the identity and purity of the synthesized dihydrofinasteride using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Protocol 2: Quantification of Allopregnanolone in Rat Brain Tissue by LC-MS/MS
This protocol is a composite based on methodologies described in the literature for neurosteroid analysis.[8][14][15][16][17]
Materials:
-
Rat brain tissue
-
Internal standard (e.g., deuterated allopregnanolone)
-
Homogenizer
-
Extraction solvent (e.g., Ethyl acetate or a mixture of isopropanol, hexane, and ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (optional, e.g., 2-hydrazino-1-methylpyridine for enhanced sensitivity)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh the frozen brain tissue.
-
Add a known amount of the internal standard.
-
Homogenize the tissue in an appropriate buffer or solvent.
-
-
Extraction:
-
Add the extraction solvent to the homogenate and vortex vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the steroids. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the neurosteroids with a stronger organic solvent.
-
Evaporate the eluate to dryness.
-
-
Derivatization (Optional):
-
If required for enhanced sensitivity, reconstitute the sample in the derivatization reagent and incubate according to the specific protocol.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution on a C18 column.
-
Detect and quantify the target neurosteroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of allopregnanolone in the brain tissue samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Protocol 3: Radioimmunoassay (RIA) for Progesterone
This protocol provides a general outline for a competitive radioimmunoassay for progesterone, a precursor to allopregnanolone.[18][19][20][21][22] Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Plasma or serum samples
-
Progesterone standards
-
¹²⁵I-labeled progesterone (tracer)
-
Anti-progesterone antibody
-
Coated tubes or magnetic separation beads
-
Gamma counter
Procedure:
-
Assay Setup:
-
Label tubes for standards, controls, and unknown samples.
-
Pipette the required volume of standards, controls, and samples into their respective tubes.
-
-
Incubation:
-
Add the ¹²⁵I-labeled progesterone tracer to all tubes.
-
Add the anti-progesterone antibody to all tubes (or use antibody-coated tubes).
-
Vortex gently and incubate for the time and at the temperature specified in the kit protocol (e.g., 1-2 hours at room temperature). During this time, the unlabeled progesterone in the sample and the labeled progesterone will compete for binding to the antibody.
-
-
Separation of Bound and Free Tracer:
-
If using antibody-coated tubes, decant the supernatant.
-
If using a precipitating antibody or magnetic beads, follow the kit instructions for centrifugation or magnetic separation to pellet the antibody-bound fraction.
-
-
Counting:
-
Measure the radioactivity in the bound fraction of each tube using a gamma counter.
-
-
Data Analysis:
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled progesterone in the sample.
-
Generate a standard curve by plotting the percentage of bound tracer versus the concentration of the progesterone standards.
-
Determine the progesterone concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
Conclusion
Dihydrofinasteride, as a metabolite of the widely used 5α-reductase inhibitor finasteride, is an important compound to consider in studies of neurosteroid metabolism. By inhibiting the synthesis of key neuroactive steroids like allopregnanolone, finasteride provides a valuable pharmacological tool to probe the physiological and behavioral roles of these endogenous modulators of neuronal function. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the complex interplay between neurosteroid metabolism, GABAergic signaling, and brain function.
References
- 1. pfsfoundation.org [pfsfoundation.org]
- 2. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Studies on neurosteroids XXV. Influence of a 5alpha-reductase inhibitor, finasteride, on rat brain neurosteroid levels and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Finasteride treatment and neuroactive steroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102911247A - Novel method for synthesizing finasteride by bromization elimination two-step process - Google Patents [patents.google.com]
- 11. Novel technology for synthesis of finasteride via chlorination and dehydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101486753A - Novel method for synthesizing finasteroid - Google Patents [patents.google.com]
- 13. US7164022B2 - Process for the preparation of pure Finasteride - Google Patents [patents.google.com]
- 14. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avys.omu.edu.tr [avys.omu.edu.tr]
- 16. jneurosci.org [jneurosci.org]
- 17. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay analysis of progesterone [bio-protocol.org]
- 19. demeditec.com [demeditec.com]
- 20. www-pub.iaea.org [www-pub.iaea.org]
- 21. sceti.co.jp [sceti.co.jp]
- 22. izotop.hu [izotop.hu]
Troubleshooting & Optimization
Technical Support Center: Dihydroproscar (Finasteride) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Dihydroproscar (Finasteride).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Troubleshooting
???+ question "My synthesis yield is consistently low. What are the potential causes and how can I improve it?"
???+ question "I am observing significant impurity formation in my synthesis. How can I identify and control these impurities?"
Purification Troubleshooting
???+ question "I'm struggling to achieve high purity (>99.5%) during the final purification of Finasteride. What are the best practices?"
???+ question "My purified Finasteride is not dissolving well for formulation. What could be the issue?"
Data Presentation
Table 1: Comparison of Finasteride Purification Methods
| Purification Method | Solvent System | Reported Yield | Final Purity (HPLC) | Key Advantages | Reference |
| Recrystallization | Ethyl Acetate | 81% | >98.8% | Simple and common method. | [1] |
| Precipitation | Methanol-Formic Acid (1:1) / Water with Activated Carbon | 97% | >99.7% | High yield and very high purity. | [2][1][3] |
| Precipitation | Formic Acid / Water with Activated Carbon | 97% | >99.3% | High yield and high purity. | [1] |
Table 2: Common Impurities in Finasteride and Control Strategies
| Impurity Name | Structure/Origin | Analytical Detection Method | Control Strategy | Reference |
| Finasteride EP Impurity A (Dihydrofinasteride) | Unreacted starting material from the dehydrogenation step. | HPLC | Optimize dehydrogenation reaction conditions (reagent, time, temperature) to drive the reaction to completion. Purify the final product via recrystallization. | [4] |
| Finasteride EP Impurity B (Methyl Ester Analog) | Intermediate from the synthesis process. | HPLC | Ensure complete amidation of the methyl ester intermediate. | [5] |
| Finasteride EP Impurity C (Diene Impurity) | Over-oxidation or side reaction product. | HPLC | Control dehydrogenation conditions to prevent over-oxidation. | [5] |
| Cyclohexyl and Phenyl Analogs | Carry-over impurities from reagents. | HPLC, Prep-HPLC, NMR, MS | Use high-purity reagents and monitor for these impurities. | [6] |
Experimental Protocols
Protocol 1: Synthesis of Finasteride from Dihydrofinasteride
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale. It is based on the dehydrogenation of dihydrofinasteride.
-
Protection (Optional but Recommended): In some improved processes, the dihydrofinasteride is first protected to prevent side reactions.[7]
-
Silylation: The protected or unprotected dihydrofinasteride is treated with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
Dehydrogenation: A quinone, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the reaction mixture.[7][8] The reaction is typically heated at reflux for several hours.[7]
-
Work-up: The reaction mixture is cooled and concentrated. The residue is then dissolved in a suitable organic solvent (e.g., methylene chloride) and washed with water.[7]
-
Deprotection (if applicable): If a protecting group was used, it is removed under acidic or basic conditions.[7]
-
Isolation of Crude Product: The organic layer is concentrated to dryness, and the crude product is precipitated with a solvent like methanol.[7] The crude product is then collected by filtration.
Protocol 2: High-Purity Purification of Finasteride
This protocol is based on the methanol-formic acid precipitation method.[2][1][3]
-
Dissolution: Dissolve the crude Finasteride (e.g., 10 g) in a 1:1 mixture of methanol and formic acid (e.g., 50 ml).
-
Decolorization: Add activated carbon (e.g., 1 g) to the solution and stir for 2-3 hours at room temperature.
-
Filtration: Filter the mixture to remove the activated carbon.
-
Precipitation: Slowly add the filtrate to a large volume of water (e.g., 500 ml) with stirring. A white precipitate of pure Finasteride will form.
-
Collection: Collect the white precipitate by suction filtration.
-
Drying: Dry the collected solid under reduced pressure to obtain the high-purity Finasteride product.
Visualizations
Caption: Overall workflow for the synthesis of Finasteride.
Caption: High-purity Finasteride purification workflow.
References
- 1. CN102603862A - Finasteride purification method - Google Patents [patents.google.com]
- 2. Finasteride purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102603862B - Finasteride purification method - Google Patents [patents.google.com]
- 4. Finasteride EP Impurity A | 98319-24-5 | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Process for the preparation of pure Finasteride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101531698A - Synthesis technology of finasteride - Google Patents [patents.google.com]
Dihydrofinasteride stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dihydrofinasteride in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid dihydrofinasteride?
For optimal stability, solid dihydrofinasteride should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] If stored properly under these conditions, dihydrofinasteride has a shelf life of over three years.[1]
Q2: How should I store dihydrofinasteride solutions for long-term experiments?
Dihydrofinasteride stock solutions, typically prepared in DMSO, should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] It is crucial to minimize freeze-thaw cycles to prevent degradation.
Q3: What are the main factors that can affect the stability of dihydrofinasteride in solution?
Several factors can influence the stability of dihydrofinasteride in solution, including pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Based on studies of the parent compound, finasteride, and general principles of drug stability, alkaline and strongly acidic conditions, as well as exposure to oxidative stress, are likely to promote degradation.[5][6]
Q4: Are there any known degradation pathways for dihydrofinasteride?
Specific degradation pathways for dihydrofinasteride are not extensively documented in publicly available literature. However, insights can be drawn from its parent compound, finasteride. Finasteride is known to degrade under oxidative and alkaline conditions.[6] The amide bond in the dihydrofinasteride structure could be susceptible to hydrolysis under strong acidic or basic conditions.[7]
One documented pathway for the formation of dihydrofinasteride is the decomposition of the NADP-dihydrofinasteride adduct, which is an intermediate in the inhibition of 5α-reductase. This adduct is unstable in solution and decomposes to dihydrofinasteride.[8]
Q5: How can I monitor the stability of dihydrofinasteride in my experiments?
The stability of dihydrofinasteride can be monitored using a stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3][9][10] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity or concentration over time in solution. | Degradation due to improper storage conditions. | - Ensure stock solutions are stored at -20°C or below and protected from light.[1] - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. |
| pH-mediated degradation. | - Buffer the experimental medium to a pH where dihydrofinasteride is most stable. Based on finasteride data, neutral to slightly acidic pH may be preferable to alkaline conditions.[11] - If possible, conduct a preliminary pH stability study. | |
| Oxidation. | - Degas solvents to remove dissolved oxygen. - Consider adding antioxidants to the formulation if compatible with the experimental setup. - Avoid sources of free radicals. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Use a validated stability-indicating HPLC method to separate and quantify the degradants. - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm the specificity of your analytical method.[5][12] |
| Variability in experimental results between batches. | Inconsistent purity or degradation of the starting material. | - Always use high-purity (>98%) dihydrofinasteride.[1] - Re-test the purity of the starting material before initiating a long-term study. |
| Instability in the experimental matrix. | - Evaluate the stability of dihydrofinasteride in the specific cell culture media or vehicle being used. |
Quantitative Stability Data
Specific long-term stability data for dihydrofinasteride is limited. The following tables summarize the available information.
Table 1: Stability of NADP-Dihydrofinasteride Adduct in Solution
| Condition | Parameter | Value | Reference |
| pH 7.20, 37°C | Half-life of decomposition to dihydrofinasteride | 11 days | [8] |
| pH 9, -75°C | Stability of purified adduct | Stable for several months | [8] |
| pH 7, 100°C | Half-life of decomposition | ~20 minutes | [8] |
| pH 4, 100°C | Half-life of decomposition | ~1 minute | [8] |
Table 2: Recommended Storage Conditions for Dihydrofinasteride
| Form | Storage Condition | Duration | Reference |
| Solid | Dry, dark, 0 - 4°C | Short-term (days to weeks) | [1] |
| Solid | Dry, dark, -20°C | Long-term (months to years) | [1] |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | [1] |
| Stock Solution (in DMSO) | -20°C | Long-term (months) | [1] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Dihydrofinasteride
This protocol is adapted from methods developed for finasteride and can be optimized for dihydrofinasteride.[3][10]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of dihydrofinasteride in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Monitor the retention time and peak area of dihydrofinasteride and any degradation products.
-
-
Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[12]
-
Acid Hydrolysis:
-
Dissolve dihydrofinasteride in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve dihydrofinasteride in a solution of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve dihydrofinasteride in a solution of 3% hydrogen peroxide.
-
Store at room temperature for a defined period.
-
-
Thermal Degradation:
-
Expose solid dihydrofinasteride to dry heat (e.g., 80°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of dihydrofinasteride to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.
-
Visualizations
Caption: Potential degradation pathways for dihydrofinasteride under various stress conditions.
Caption: Workflow for monitoring dihydrofinasteride stability during long-term experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. LC determination of finasteride and its application to storage stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. freethinktech.com [freethinktech.com]
- 7. researchgate.net [researchgate.net]
- 8. pfsfoundation.org [pfsfoundation.org]
- 9. jocpr.com [jocpr.com]
- 10. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
Overcoming solubility problems of Dihydroproscar in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Dihydroproscar (Finasteride) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (Finasteride) difficult to dissolve in my aqueous buffer?
A1: this compound (Finasteride) is a lipophilic compound, meaning it has poor water solubility.[1] It is classified as practically insoluble in water.[2][3] This inherent chemical property makes it challenging to dissolve directly in aqueous-based solutions like phosphate-buffered saline (PBS) or Tris buffers. Its water solubility is reported to be as low as 0.05 mg/mL.[3]
Q2: I've noticed precipitation after dissolving Finasteride in my buffer. What is happening?
A2: Precipitation occurs when the concentration of Finasteride exceeds its solubility limit in the aqueous buffer. This can happen if an organic stock solution is diluted too quickly or into a buffer that cannot maintain its solubility. It is also important to note that aqueous solutions of Finasteride are not recommended for storage for more than one day, as the compound may come out of solution over time.[4][5]
Q3: Can I adjust the pH of my buffer to improve Finasteride solubility?
A3: While pH adjustment is a common technique for other compounds, it has a limited effect on Finasteride. Its solubility is reported to be nearly constant across a wide pH range of 1 to 13.[6] Therefore, simply increasing or decreasing the pH of your buffer is unlikely to solve significant solubility issues.
Q4: Are there more advanced methods to improve solubility for formulation development?
A4: Yes, for more advanced applications such as formulation development, several techniques can be employed to enhance the aqueous solubility of Finasteride. These include the use of surfactants (e.g., Tween 80, Span 80), complexation with cyclodextrins, creating solid dispersions with polymers like PEG or HPMC, and forming nanosuspensions.[7][8][9][10]
Q5: What is the recommended short-term storage for a prepared aqueous solution of Finasteride?
A5: It is strongly recommended not to store aqueous solutions of Finasteride for more than 24 hours due to potential precipitation and stability issues.[4][5] For longer-term storage, it is best to store Finasteride as a solid at -20°C or as a stock solution in a suitable organic solvent like DMSO or ethanol.[5]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Drug powder does not dissolve in aqueous buffer. | Finasteride has very low intrinsic aqueous solubility.[2] | Use the Co-Solvent Method . First, dissolve the Finasteride in a minimal amount of an organic solvent like ethanol or DMSO, then dilute this stock solution into your aqueous buffer.[4] |
| Precipitate forms immediately upon dilution of organic stock into buffer. | The final concentration of the organic solvent is too low to maintain solubility, or the dilution was performed too rapidly. | Increase the proportion of the organic co-solvent in the final solution. A 1:1 ratio of ethanol to PBS can achieve a solubility of approximately 0.5 mg/mL.[5] Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing. |
| The solution is clear initially but becomes cloudy or shows precipitate after a few hours or upon refrigeration. | The solution is supersaturated and thermodynamically unstable. Finasteride is coming out of solution over time. | Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for more than a day.[4][5] If refrigeration is necessary, you may need to re-evaluate your solubilization method, perhaps by using a higher co-solvent concentration or adding a stabilizing excipient like a surfactant. |
| The required concentration is higher than what can be achieved with the co-solvent method. | The desired concentration exceeds the solubility limit even with co-solvents. | For higher concentrations, consider more advanced techniques such as using surfactants or cyclodextrins . These can form micelles or inclusion complexes that encapsulate the drug and increase its apparent solubility.[9][11] |
Data Presentation: Solubility of Finasteride
The following tables summarize key physicochemical properties and solubility data for this compound (Finasteride).
Table 1: Physicochemical Properties of Finasteride
| Property | Value | Reference(s) |
| Molecular Weight | 372.55 g/mol | [2] |
| Melting Point | ~250-257 °C | [2][12][13] |
| Water Solubility | Practically insoluble (~0.05 mg/mL) | [2][3] |
| LogP | 3.0 | [14] |
| pKa (Predicted) | 15.94 ± 0.70 | [15] |
Table 2: Finasteride Solubility in Various Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | ~25 mg/mL | [4][5] |
| DMSO | ~16 mg/mL | [4][5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Methanol | Freely soluble | [12] |
| Chloroform | Freely soluble | [2] |
| Propylene Glycol | Sparingly soluble | [12] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4][5] |
| Oleic Acid | ~50.41 mg/mL | [16] |
| Tween 80 | ~37.06 mg/mL | [16] |
| Span 80 | ~43 mg/mL | [16] |
Experimental Protocols
Protocol 1: Standard Co-Solvent Method for Aqueous Buffers
This protocol describes the most common method for preparing a working solution of Finasteride in an aqueous buffer for in-vitro experiments.
-
Preparation of Stock Solution:
-
Weigh the required amount of solid Finasteride powder in a suitable vial.
-
Add a minimal volume of 100% ethanol to dissolve the powder completely. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of Finasteride in 1 mL of ethanol.
-
Vortex or sonicate briefly to ensure complete dissolution. This will be your concentrated stock solution.
-
-
Preparation of Working Solution:
-
Warm your desired aqueous buffer (e.g., PBS, pH 7.2) to room temperature.
-
While vortexing the aqueous buffer, add the organic stock solution dropwise to achieve the final desired concentration.
-
Note: Do not add the buffer to the stock solution. Add the stock solution to the buffer.
-
For example, to prepare a 100 µM solution in a final volume of 10 mL (assuming a co-solvent concentration of 1% ethanol), add 37.25 µL of the 10 mg/mL stock solution to 9.96 mL of buffer.
-
Ensure the final concentration of the organic solvent is kept as low as possible for your experimental system, but high enough to maintain solubility. A final concentration of 1% ethanol is often tolerated by many cell lines.
-
-
Final Check and Use:
Protocol 2: Cyclodextrin-Mediated Solubilization
This protocol is for achieving higher aqueous concentrations of Finasteride without the use of organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration range of 1-10% (w/v) is a typical starting point.
-
-
Complexation:
-
Add an excess amount of solid Finasteride powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Clarification and Quantification:
-
After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved Finasteride.
-
Carefully collect the supernatant. This contains the solubilized Finasteride-cyclodextrin complex.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Determine the precise concentration of Finasteride in the filtered solution using a validated analytical method, such as HPLC-UV.
-
Visualizations
Caption: Workflow for the Co-Solvent Method.
Caption: Troubleshooting Logic for Solubility Issues.
References
- 1. Finasteride - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Preparation of finasteride capsules-loaded drug nanoparticles: formulation, optimization, in vitro, and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental, molecular docking investigations and bioavailability study on the inclusion complexes of finasteride and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. Enhancement of Dermal Delivery of Finasteride Using Microemulsion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound CAS#: 98319-24-5 [m.chemicalbook.com]
- 16. Physicochemical Characterization of Finasteride Nanosystem for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthetic Dihydroproscar by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of synthetic Dihydroproscar using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a common starting point. Based on methods for similar steroid structures like Finasteride, a typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol.[1][2] The detection is often performed using a UV detector at a wavelength where the analyte has significant absorbance, for instance, around 210-222 nm.[1][3][4]
Q2: How should I prepare my synthetic this compound sample for HPLC analysis?
A2: Sample preparation is a critical step to ensure accurate and reproducible results.[5][6] A general procedure involves accurately weighing a small amount of the this compound sample and dissolving it in a suitable solvent to a known concentration. The chosen solvent should be compatible with the mobile phase; often, a small amount of the mobile phase itself or a solvent like methanol or acetonitrile is used.[7][8] It is crucial to ensure the sample is fully dissolved, which may be aided by brief sonication.[8] Finally, the sample solution should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the HPLC column.[5][9]
Q3: What are the common impurities I might encounter in synthetic this compound?
A3: Impurities in synthetic this compound can originate from starting materials, by-products of the synthesis, or degradation products. Common impurities for related compounds like Finasteride include isomers, precursors, and oxidation products.[3][4][10] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products that might arise during manufacturing or storage.[2][11]
Q4: How can I improve the resolution between this compound and its impurities?
A4: Improving resolution can be achieved by optimizing several chromatographic parameters. You can try adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, or changing the type of organic modifier (e.g., methanol instead of acetonitrile).[12] Modifying the pH of the aqueous component of the mobile phase can also be effective, especially if the impurities have different acidic or basic properties.[13] Additionally, you can try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column) or adjust the column temperature.[14] A shallower gradient or switching to an isocratic elution with the optimal mobile phase composition can also enhance separation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC analysis of this compound.
Problem: Peak Tailing
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing, where a peak has a drawn-out tail on the right side, can be caused by several factors.[15] One common cause is the interaction of basic analytes with acidic silanol groups on the silica-based column packing. To mitigate this, you can try adding a small amount of a competing base, like triethylamine, to the mobile phase or using a base-deactivated column. Another potential cause is column overload, which can be addressed by reducing the injection volume or diluting the sample.[16] Tailing can also result from a partially blocked column frit, which can sometimes be resolved by back-flushing the column.[17]
Problem: Peak Fronting
-
Question: The main peak in my chromatogram is fronting. What does this indicate?
-
Answer: Peak fronting, the opposite of tailing with a leading shoulder, can be caused by issues with injection volume or improper mobile phase composition.[15] It can also be a sign of sample overload, where too much sample is injected onto the column.[16] Try reducing the sample concentration or injection volume. In some cases, fronting can be caused by the sample solvent being stronger than the mobile phase, leading to poor peak shape. Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.
Problem: Split Peaks
-
Question: I am observing split peaks for what should be a single this compound peak. What could be the issue?
-
Answer: Split peaks can arise from a few different problems. A common cause is a partially clogged inlet frit of the column, which disrupts the sample band as it enters the column.[17] Another possibility is a void in the column packing material. Issues with the injector, such as a faulty rotor seal, can also lead to split peaks.[18] To troubleshoot, first try cleaning or replacing the column inlet frit. If that doesn't work, try a different column. If the problem persists, the issue may lie with the HPLC instrument's injector.
Problem: Ghost Peaks
-
Question: I see extra, unexpected peaks in my chromatogram, even in a blank run. What are these "ghost peaks"?
-
Answer: Ghost peaks are peaks that do not originate from the injected sample.[15] They are often due to contamination in the mobile phase, carryover from a previous injection, or issues with the detector.[14][16] To resolve this, ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases.[16] Implement a sufficient wash cycle in your autosampler to prevent carryover.[14] If the problem continues, it could be due to contamination within the HPLC system itself, which may require systematic cleaning of the components.
Problem: Baseline Drift or Noise
-
Question: My HPLC baseline is drifting or is very noisy. How can I get a stable baseline?
-
Answer: Baseline drift can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination.[14] Ensure your mobile phase is thoroughly degassed and well-mixed.[14] Using a column oven can help maintain a stable temperature. Baseline noise can be caused by air bubbles in the system, a deteriorating detector lamp, or pump pulsations.[14][18] Purging the pump and ensuring all connections are secure can help eliminate bubbles. If the noise persists, the detector lamp may need replacement.
Experimental Protocols
Representative HPLC Method for Purity Analysis
This protocol is a general guideline based on methods for similar compounds and should be optimized for your specific instrument and this compound sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be modified with a buffer like 0.01M potassium phosphate monobasic, with the pH adjusted as needed (e.g., to 3.5).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase or a suitable solvent (e.g., methanol) to get a 1 mg/mL stock solution.[7][8]
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[9]
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be used as a starting point for developing a purity analysis method for this compound, based on published methods for the structurally similar compound, Finasteride.
| Parameter | Typical Value/Range | Reference(s) |
| Column | C18 (e.g., 150 x 4.6 mm, 5µm) | [1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | [1][12][19] |
| (e.g., 90:10 to 50:50 v/v) | [1] | |
| May contain buffers (e.g., phosphate) or pH modifiers (e.g., TFA) | [1][19] | |
| Flow Rate | 0.7 - 1.2 mL/min | [19][20] |
| Detection Wavelength | 210 - 222 nm | [1][3][4] |
| Column Temperature | 25 - 40 °C | [1][21] |
| Injection Volume | 10 - 20 µL | [9][21] |
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Decision Tree for Troubleshooting Common HPLC Issues.
References
- 1. seejph.com [seejph.com]
- 2. jocpr.com [jocpr.com]
- 3. A systematic study of determination and validation of finasteride impurities using liquid chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 4. A systematic study of determination and validation of finasteride impurities using liquid chromatography [openaccess.marmara.edu.tr]
- 5. sartorius.com [sartorius.com]
- 6. agilent.com [agilent.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. asianpubs.org [asianpubs.org]
- 9. jocpr.com [jocpr.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. veeprho.com [veeprho.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. uhplcs.com [uhplcs.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. youtube.com [youtube.com]
- 19. ajrconline.org [ajrconline.org]
- 20. turkjps.org [turkjps.org]
- 21. pubs.acs.org [pubs.acs.org]
Preventing degradation of Dihydroproscar during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroproscar. The information is designed to help prevent its degradation during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Finasteride?
This compound, also known as Dihydro Finasteride, is the reduced form of Finasteride.[1][2] It is recognized as Finasteride EP Impurity A and Finasteride USP RC A.[3] In experimental contexts, it is crucial to consider its stability to ensure the integrity of research results.
Q2: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C, which should maintain its stability for at least two years.[4] For short-term storage (days to weeks), 2-8°C is advisable.[3] If stored at room temperature, it should be in a dry environment, protected from light, in a tightly sealed container.[5] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q3: My this compound solution was left at room temperature for an extended period. Is it still viable?
The stability of this compound in solution at room temperature is limited. Studies on Finasteride and its impurities have shown stability for up to 48 hours in a solution used for analysis.[6][7] However, for longer durations, degradation may occur. It is recommended to re-analyze the solution for purity and concentration before use.
Q4: I suspect my this compound sample has degraded. How can I confirm this?
Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[7][8] These methods can separate the intact this compound from its potential degradation products. A comparison of the chromatogram of the suspect sample with a fresh, properly stored reference standard will reveal any degradation.
Q5: What are the primary factors that can cause this compound to degrade?
Based on studies of Finasteride, this compound is likely susceptible to degradation under similar conditions. The primary factors include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.[7]
-
Oxidation: Oxidizing agents can lead to the formation of degradation products.[6][9]
-
Moisture: As with many pharmaceutical compounds, moisture can facilitate hydrolytic degradation. Storing in a dry environment is crucial.[5]
This compound is expected to be relatively stable under thermal and photolytic stress.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from a properly stored solid sample. Re-run the experiment with the fresh solution. |
| Appearance of unknown peaks in chromatogram | Sample degradation due to improper storage or handling. | Verify the storage conditions of the sample. Perform a forced degradation study to identify potential degradation products and confirm the specificity of the analytical method. |
| Loss of sample potency | Degradation of the active pharmaceutical ingredient (API). | Quantify the sample using a validated analytical method against a fresh reference standard. If significant degradation is confirmed, discard the sample. |
| Physical changes in the solid sample (e.g., discoloration, clumping) | Exposure to moisture or light. | Discard the sample as its purity is compromised. Review storage procedures to prevent future occurrences. |
Quantitative Data on Degradation
| Stress Condition | Time | Temperature | Observation for Finasteride | Potential Implication for this compound |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 70°C | No significant degradation observed.[7] | Likely to be relatively stable under mild acidic conditions. |
| Alkaline Hydrolysis (0.1 N NaOH) | 24 hours | 70°C | Approximately 4% degradation.[7] | Susceptible to degradation in alkaline conditions. |
| Oxidative Degradation (3% H₂O₂) | - | - | Degradation observed.[6][9] | Likely to degrade in the presence of oxidizing agents. |
| Thermal Degradation | 10 days | 60°C | Stable.[7] | Expected to be stable at elevated temperatures for short periods. |
| Photolytic Degradation | 10 days | - | Stable.[7] | Not expected to be sensitive to light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 70°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 70°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid this compound in an oven at 60°C for 10 days. After the specified time, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid this compound to UV light (254 nm) for 10 days. After exposure, dissolve the sample and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to analyze this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 64:34 v/v).[6][9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and analyze the peak areas to determine the purity and concentration of this compound.
-
Visualizations
References
- 1. This compound | 98319-24-5 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. allmpus.com [allmpus.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. care.getroman.com [care.getroman.com]
- 6. jocpr.com [jocpr.com]
- 7. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 8. LC determination of finasteride and its application to storage stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Dihydroproscar (Finasteride) Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dihydroproscar (Finasteride) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relation to Finasteride?
This compound, or Dihydro Finasteride, is the reduced product of Finasteride.[1] Finasteride is the active compound used in research and clinical settings. It is a synthetic 4-azasteroid that functions as a 5α-reductase inhibitor.[2][3] For the purpose of experimental design, literature and protocols refer to the administration of Finasteride.
Q2: What is the primary mechanism of action for Finasteride?
Finasteride is a competitive inhibitor of 5-alpha reductase, particularly the type II and III isoenzymes.[4][5] This enzyme is responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT).[6] By blocking this conversion, Finasteride significantly reduces DHT levels in both serum and target tissues like the prostate.[4][6] Research indicates it can lower serum DHT levels by approximately 70% and prostate DHT levels by up to 90%.[4]
References
- 1. This compound | 98319-24-5 [chemicalbook.com]
- 2. Finasteride - Proteopedia, life in 3D [proteopedia.org]
- 3. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. xyonhealth.com [xyonhealth.com]
- 6. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
Technical Support Center: Large-Scale Synthesis of Dihydroproscar (Finasteride)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Dihydroproscar (Finasteride).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of Finasteride?
A1: The most frequently encountered challenges in scaling up Finasteride synthesis include:
-
Impurity Profile Control: Managing the formation of process-related impurities and degradation products is critical to meet regulatory requirements. Common impurities may include starting material carry-over, byproducts from side reactions, and stereoisomers.[1][][3][4]
-
Polymorphism Control: Finasteride is known to exist in at least two polymorphic forms (Form I and Form II). Controlling the crystallization process to consistently produce the desired polymorph is crucial as different forms can have different physical properties, including solubility and stability.
-
Reaction Control and Safety: Several synthetic steps, such as Grignard reactions for amidation and dehydrogenation reactions, can be highly exothermic and require careful monitoring and control to prevent runaway reactions, especially at an industrial scale.
-
Use of Hazardous Reagents: Some synthetic routes involve toxic and/or expensive reagents, such as benzeneseleninic anhydride or oxalyl chloride, necessitating specialized handling procedures and considerations for waste management and cost-effectiveness.[5]
-
Purification Challenges: Achieving high purity on a large scale can be difficult, and processes that require column chromatography are generally not suitable for industrial production. Developing robust crystallization-based purification methods is key.
Q2: Which polymorphic form of Finasteride is typically desired and why?
A2: Generally, a specific and consistent polymorphic form is targeted to ensure batch-to-batch reproducibility of the drug substance's physical and chemical properties, which can impact the final drug product's performance. The desired form is usually the most thermodynamically stable one under normal storage conditions to prevent polymorphic transitions over time.
Q3: What are the critical process parameters to monitor during the dehydrogenation step with DDQ/BSTFA?
A3: The dehydrogenation of the 4-aza-5α-androstane ring system to introduce the 1,2-double bond is a critical step. When using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the following parameters are crucial:
-
Reaction Temperature: This reaction is often carried out at elevated temperatures (reflux), and precise temperature control is necessary to ensure complete reaction and minimize side reactions.
-
Stoichiometry of Reagents: The molar ratios of the substrate, DDQ, and BSTFA must be carefully controlled to drive the reaction to completion and avoid the formation of impurities.
-
Reaction Time: Monitoring the reaction progress (e.g., by HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from over-reaction.
-
Solvent Choice: The reaction is typically performed in an inert, high-boiling solvent like dioxane. The choice of solvent can influence reaction kinetics and impurity profiles.
Q4: What are the primary safety concerns associated with the large-scale synthesis of Finasteride?
A4: Key safety concerns include:
-
Handling of Hazardous Reagents: As mentioned, some synthetic routes use toxic chemicals. Proper personal protective equipment (PPE), contained charging systems, and dedicated waste streams are essential.
-
Exothermic Reactions: Grignard reactions and other steps can generate significant heat. Robust reactor cooling systems and controlled addition rates are necessary to manage the exotherm and prevent thermal runaway.
-
Handling of Flammable Solvents: Many organic solvents used in the synthesis are flammable. Facilities must be equipped with appropriate fire suppression systems, and operations should be conducted under an inert atmosphere (e.g., nitrogen) to minimize fire and explosion risks.
-
Product Handling: Finasteride itself has biological activity and may pose risks, particularly to pregnant women or women of childbearing potential, due to its anti-androgenic effects. Appropriate containment and handling procedures should be in place to prevent exposure.
Section 2: Troubleshooting Guides
Issue: Low Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction in Amidation Step | - Verify the quality and activity of the Grignard reagent if used. Titrate the reagent before use. - Ensure all reagents and solvents are anhydrous, as Grignard reagents are highly sensitive to moisture. - Check for adequate mixing to ensure good mass transfer in the heterogeneous reaction mixture. - Optimize reaction temperature and time based on in-process controls (IPCs). |
| Incomplete Dehydrogenation | - Ensure the silylating agent (e.g., BSTFA) is of high quality and used in the correct stoichiometric ratio to ensure complete enolization. - Verify the purity and reactivity of the DDQ. - Check for sufficient reaction time and temperature. Monitor reaction completion by HPLC. |
| Product Loss During Work-up/Isolation | - Optimize extraction and phase separation procedures to minimize losses to aqueous layers. - Review crystallization parameters (solvent, anti-solvent, temperature profile) to ensure maximum precipitation of the product. - Check filter pore size and filtration technique to prevent loss of fine particles. |
| Side Reactions | - Analyze crude product and mother liquors by HPLC-MS to identify major side products. - Adjust reaction conditions (temperature, concentration, stoichiometry) to minimize the formation of identified side products. For example, in the dehydrogenation step, over-oxidation or side reactions with the quinone can occur. |
Issue: High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Carry-over of Starting Materials or Intermediates | - Improve purification of upstream intermediates. - Increase the number of recrystallizations or washes of the final product. - Optimize the stoichiometry of reagents to ensure full conversion of the starting material. |
| Formation of Process-Related Impurities | - Identify the structure of the impurity (e.g., by LC-MS, NMR).[1][] - Postulate the mechanism of its formation and adjust reaction conditions accordingly (e.g., lower temperature, different base or solvent, shorter reaction time). - For example, some impurities are analogs of Finasteride resulting from impurities in the starting materials or reagents.[1][] |
| Degradation of Product | - Investigate the stability of Finasteride under the reaction and work-up conditions. - Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. - Ensure the product is adequately dried and stored under appropriate conditions (protected from light and moisture). |
| Inefficient Purification | - Optimize the crystallization process: screen different solvent/anti-solvent systems, and control the cooling profile. - Evaluate the effectiveness of washing the filter cake with different solvents to purge specific impurities. |
Issue: Polymorphism and Particle Size Control
| Potential Cause | Troubleshooting Step |
| Incorrect Polymorphic Form Obtained | - Control Water Content: The amount of water in the crystallization solvent is a critical factor. For example, crystallization from ethyl acetate with very low water content (< 1 mg/mL) can favor Form I, while higher water content can lead to Form II.[6] - Solvent System: The choice of solvent (e.g., ethyl acetate, isopropyl acetate, acetic acid/water) and the composition of the solvent mixture significantly influence the resulting polymorph.[6] - Temperature: The crystallization temperature and the cooling profile can affect which polymorph nucleates and grows. - Seeding: Seeding the crystallization mixture with crystals of the desired polymorph can direct the crystallization towards that form. |
| Particle Size Out of Specification | - Control Supersaturation: The rate of cooling or addition of an anti-solvent affects the level of supersaturation. High supersaturation can lead to rapid nucleation and small particle size, while lower supersaturation favors crystal growth and larger particles. - Agitation: The agitation rate and impeller design impact crystal breakage and agglomeration, both of which affect the final particle size distribution. - Seeding Strategy: The size and amount of seed crystals can influence the final particle size. |
| Poor Filtration or Drying Performance | - This is often related to particle size and shape. Small, needle-like crystals can lead to slow filtration and difficult drying. - Optimize crystallization to produce larger, more equant crystals by controlling cooling rates, agitation, and seeding. |
Section 3: Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific equipment and scales. Appropriate safety precautions must be taken at all times.
Protocol: Amidation via Grignard Reaction
-
Reactor Preparation: Ensure a multi-neck flask or reactor is thoroughly dried (e.g., by flame-drying under vacuum) and equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Grignard Reagent Formation (if not purchased): In a separate flask, prepare the t-butylmagnesium halide Grignard reagent from magnesium turnings and t-butyl halide in an anhydrous ether solvent (e.g., THF).
-
Reaction:
-
Charge the reactor with the 17β-carboalkoxy-4-aza-5α-androst-1-en-3-one starting material and anhydrous THF.
-
Cool the mixture to a controlled temperature (e.g., 0-10°C).
-
Slowly add the Grignard reagent via the dropping funnel, maintaining the internal temperature below a set point (e.g., 20°C) to control the exotherm.
-
After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated (e.g., reflux) to drive it to completion. Monitor the reaction progress by HPLC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Perform an extractive work-up, separating the organic layer.
-
Wash the organic layer with brine, dry over a drying agent (e.g., anhydrous sodium sulfate), and filter.
-
-
Isolation:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Protocol: Dehydrogenation with DDQ/BSTFA
-
Reactor Preparation: Set up a reactor with a mechanical stirrer, condenser, and nitrogen inlet, and ensure it is dry.
-
Reaction:
-
Charge the reactor with the dihydrofinasteride starting material and a suitable solvent (e.g., dioxane).
-
Add the silylating agent (BSTFA) and stir at room temperature for a short period to allow for silylation.
-
Add DDQ to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by HPLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess DDQ.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over a drying agent and filter.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by recrystallization, carefully controlling the conditions to obtain the desired polymorph.
-
Section 4: Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Method Validation for Dihydroproscar (Finasteride) Quantification in Biological Samples
Welcome to the technical support center for the bioanalytical method validation of Dihydroproscar (Finasteride) and its related compounds in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as Finasteride EP Impurity A, is a reduced form of Finasteride.[1] Finasteride is a 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and male pattern baldness.[2][3] Quantifying Finasteride and its related substances like this compound in biological matrices (e.g., plasma, serum, urine) is crucial for pharmacokinetic studies, bioequivalence assessments, and monitoring drug metabolism and stability.[4][5][6]
Q2: What are the common analytical techniques for quantifying Finasteride and this compound in biological samples?
A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and, for higher sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][5][7][8][9][10] LC-MS/MS is often preferred for its ability to achieve low limits of quantification required for pharmacokinetic studies.[5][11]
Q3: Which sample preparation technique is most suitable for Finasteride and this compound analysis?
A3: The choice of sample preparation technique depends on the required sensitivity, sample matrix, and the analytical method used. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile or methanol, suitable for initial sample clean-up.[12][13][14]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT, with common solvents being methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol.[2][5][7]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte, leading to better sensitivity.[15][16]
Q4: What are the key validation parameters to assess according to regulatory guidelines like ICH M10?
A4: According to the International Council for Harmonisation (ICH) M10 guideline, a full validation of a bioanalytical method should include the assessment of: selectivity, specificity, matrix effect, calibration curve, range (Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[4][17]
Q5: How should the stability of Finasteride and this compound be evaluated in biological samples?
A5: Stability testing is crucial to ensure that the analyte concentration does not change from the time of sample collection to analysis.[17] Stability should be evaluated under various conditions, including:
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for the duration of sample handling and preparation.
-
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.
-
Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.
-
Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler.[18]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of Finasteride and this compound.
Problem 1: High Matrix Effect / Ion Suppression in LC-MS/MS Analysis
-
Symptoms: Inconsistent and irreproducible results, poor accuracy and precision, lower than expected sensitivity.
-
Cause: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed or enhanced signal.[19][20][21][22][23] This is a well-documented issue in Finasteride bioanalysis.[19][20]
-
Solutions:
-
Improve Chromatographic Separation: Increase the retention of the analytes to separate them from the early-eluting matrix components. This can be achieved by modifying the mobile phase composition or using a column with a different stationary phase.[19][22]
-
Enhance Sample Clean-up: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction to remove a larger portion of interfering matrix components.[22]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the matrix effect.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[24]
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[24]
-
Problem 2: Low Analyte Recovery
-
Symptoms: Consistently low signal intensity for the analyte, leading to poor sensitivity.
-
Cause: Inefficient extraction of the analyte from the biological matrix during sample preparation. This can be due to factors like protein binding, suboptimal pH, or inappropriate extraction solvent.
-
Solutions:
-
Optimize Sample Preparation pH: Adjust the pH of the sample to disrupt protein binding and ensure the analyte is in a non-ionized state for efficient extraction with organic solvents in LLE or retention on an SPE sorbent.
-
Select a More Appropriate Extraction Solvent (for LLE): Test different organic solvents or solvent mixtures to find the one with the best partitioning coefficient for Finasteride and this compound.
-
Optimize SPE Protocol: Ensure the correct SPE sorbent is used. Optimize the wash steps to remove interferences without eluting the analyte, and use an appropriate elution solvent to achieve complete recovery.
-
Disrupt Protein Binding: For highly protein-bound analytes, pre-treatment with an acid (like perchloric or trichloroacetic acid) or an organic solvent can help release the analyte before extraction.[13]
-
Problem 3: Poor Peak Shape in Chromatography
-
Symptoms: Tailing, fronting, or split peaks, which can affect integration and reproducibility.
-
Cause: Can be due to column degradation, inappropriate mobile phase pH, secondary interactions with the stationary phase, or issues with the injection solvent.
-
Solutions:
-
Check Column Health: Flush the column or replace it if it has degraded.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
-
Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Consider Metal-Free Systems: For compounds prone to chelation, interactions with metal components in the HPLC system (e.g., column hardware) can cause peak tailing. Using metal-free columns and tubing can mitigate this issue.[9]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Finasteride in human plasma using LC-MS/MS, as reported in the literature.
Table 1: LC-MS/MS Method Parameters for Finasteride Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (Methyl tert-butyl ether)[5] | Liquid-Liquid Extraction (Ethyl acetate)[25] | Protein Precipitation (Perchloric acid)[26] |
| Chromatographic Column | C18 reverse phase[5] | UPLC BEH C18[25] | C18 reverse phase[26] |
| Mobile Phase | Methanol-water (70:30, v/v) with 0.5% formic acid[5] | Acetonitrile and 1.0 mM Ammonium Formate Buffer[10] | Acetonitrile and 2.5 mmol/L ammonium acetate (pH 2.6)[26] |
| Detection | Tandem Mass Spectrometry (MRM) | Tandem Mass Spectrometry (MRM) | Ion Trap Mass Spectrometry |
| Internal Standard | Pantoprazole[5] | Carbamazepine[25] | Tamoxifen[26] |
Table 2: Validation Results for Finasteride Quantification in Human Plasma
| Validation Parameter | Method 1[5] | Method 2[25] | Method 3[26] |
| Linearity Range (ng/mL) | 0.2 - 100 | 0.1 - 30 | 0.1 - 60 |
| LLOQ (ng/mL) | 0.2 | 0.1 | 0.1 |
| Intra-day Precision (%RSD) | 2.4 - 8.0 | < 15 | 2.68 - 13.87 |
| Inter-day Precision (%RSD) | 2.4 - 8.0 | < 15 | 2.14 - 14.69 |
| Accuracy (%) | 94.3 - 105.8 | -6.0 to 2.31 (as % bias) | 98 - 110 |
| Recovery (%) | > 82.7 | > 83 | Not Reported |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Finasteride Quantification in Plasma
This protocol is a generalized procedure based on common LLE methods for Finasteride.[2][5]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add a specific volume (e.g., 50 µL) of the internal standard working solution (e.g., Pantoprazole in methanol) to each plasma sample.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether to the tube.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Finasteride Quantification in Plasma
This is a general protocol for PPT, a simpler but potentially less clean extraction method.[12][13][14]
-
Sample Preparation:
-
Use 100 µL of plasma in a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add the internal standard working solution.
-
-
Precipitation:
-
Add 3 volumes (300 µL) of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 30-60 seconds to denature and precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,800 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube or an autosampler vial.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for Bioanalytical Method Validation.
Caption: Troubleshooting Guide for Ion Suppression.
References
- 1. Finasteride EP Impurity A | 98319-24-5 | SynZeal [synzeal.com]
- 2. Determination of finasteride in human plasma by liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a protein precipitation extraction method [protocols.io]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. tressless.com [tressless.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. payeshdarou.ir [payeshdarou.ir]
- 18. database.ich.org [database.ich.org]
- 19. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. | Semantic Scholar [semanticscholar.org]
- 21. eijppr.com [eijppr.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. providiongroup.com [providiongroup.com]
- 25. scribd.com [scribd.com]
- 26. ajpamc.com [ajpamc.com]
Validation & Comparative
Dihydroproscar vs. Finasteride: A Comparative Analysis of 5α-Reductase Inhibition
A comprehensive guide for researchers and drug development professionals on the inhibitory mechanisms and potencies of Finasteride and its metabolite, Dihydroproscar (Dihydrofinasteride).
This guide provides a detailed comparison of this compound (Dihydrofinasteride) and Finasteride, focusing on their inhibitory effects on the 5α-reductase enzyme. The information presented herein is intended for an audience with a background in pharmacology and drug development, offering objective data and experimental context to inform research and development efforts.
Introduction to Finasteride and this compound
Finasteride is a potent synthetic 4-azasteroid compound widely recognized for its therapeutic applications in conditions driven by androgens.[1] Marketed under brand names such as Proscar and Propecia, it is a cornerstone in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[2] The therapeutic efficacy of Finasteride stems from its role as a specific inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][3]
This compound, also known as Dihydrofinasteride, is the reduced product of Finasteride.[4][5] It is crucial to understand that Dihydrofinasteride is not a separate, standalone inhibitor but rather an integral component of the mechanism-based inhibition of 5α-reductase by Finasteride.[4][5] Finasteride acts as a mechanism-based inhibitor, where it is processed by the 5α-reductase enzyme to form a highly stable and potent enzyme-NADP-dihydrofinasteride adduct.[4][6] This adduct acts as a bisubstrate analog inhibitor and is responsible for the profound and long-lasting inhibition of the enzyme.[4]
Comparative Inhibitory Potency
The inhibitory potency of Finasteride is typically quantified by its half-maximal inhibitory concentration (IC50) against the different isozymes of 5α-reductase. Finasteride exhibits a significantly higher selectivity for the type II and type III 5α-reductase isozymes compared to the type I isozyme.[6][7] While Dihydrofinasteride itself is a reversible inhibitor with a notable affinity for the enzyme (Ki ≈ 1 nM), its primary role is within the highly potent NADP-dihydrofinasteride adduct formed from Finasteride.[8] A direct comparison of the inhibitory potency of Dihydrofinasteride as a primary agent versus Finasteride is not conventional, as the latter is the pro-inhibitor leading to the formation of the exceptionally potent inhibitory complex.
The following table summarizes the reported IC50 values for Finasteride against the three human 5α-reductase isozymes.
| Compound | 5α-Reductase Type I (IC50) | 5α-Reductase Type II (IC50) | 5α-Reductase Type III (IC50) |
| Finasteride | 360 nM | 65 nM, 69 nM | 17.4 nM |
Data compiled from multiple sources.[6][9]
Mechanism of Action: A Closer Look
Finasteride functions as a competitive and specific inhibitor of 5α-reductase, particularly the type II isozyme, which is predominantly found in the prostate and hair follicles.[2][3] The inhibition process is not a simple reversible binding event. Instead, Finasteride acts as a mechanism-based, or "suicide," inhibitor.
The enzyme binds to Finasteride and its cofactor NADPH and proceeds with its catalytic mechanism as it would with its natural substrate, testosterone. However, this process leads to the reduction of Finasteride to Dihydrofinasteride, which then forms a stable, covalent-like adduct with NADP+ within the enzyme's active site.[4][6] This NADP-dihydrofinasteride complex is an extremely potent bisubstrate analog inhibitor that dissociates from the enzyme at a very slow rate, with a reported half-life of approximately 30 days for the enzyme-inhibitor complex.[4][10] This slow dissociation is the reason for the sustained reduction in DHT levels observed with Finasteride treatment.
Experimental Protocols
The determination of the inhibitory potency of compounds like Finasteride on 5α-reductase is typically conducted through in vitro enzyme assays. Below is a generalized protocol for such an experiment.
Objective: To determine the IC50 value of a test compound for 5α-reductase.
Materials:
-
Source of 5α-reductase: This can be from human prostate tissue homogenates or recombinant human 5α-reductase expressed in a suitable cell line (e.g., HEK cells).[11]
-
Substrate: Radiolabeled testosterone (e.g., [3H]testosterone).[11]
-
Cofactor: NADPH.
-
Test compound: Finasteride or other potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: e.g., potassium phosphate buffer with dithiothreitol.
-
Scintillation fluid and vials.
-
Thin-layer chromatography (TLC) plates and developing solvent system.
Procedure:
-
Enzyme Preparation: Prepare the 5α-reductase enzyme source. If using tissue homogenates, the tissue is minced and homogenized in a buffer. If using recombinant enzymes, cell lysates containing the expressed enzyme are prepared.
-
Incubation: In a reaction tube, combine the enzyme preparation, NADPH, and varying concentrations of the test compound. A control with no inhibitor is also prepared.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled testosterone.
-
Incubation Period: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the conversion of testosterone to DHT.
-
Reaction Termination: Stop the reaction, typically by adding a solvent like ethyl acetate to extract the steroids.
-
Separation of Steroids: Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC).
-
Quantification: Scrape the areas of the TLC plate corresponding to testosterone and DHT and quantify the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of testosterone converted to DHT for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[11]
Conclusion
References
- 1. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Finasteride? [synapse.patsnap.com]
- 3. What are 5α-reductase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pfsfoundation.org [pfsfoundation.org]
- 5. [PDF] Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor | Semantic Scholar [semanticscholar.org]
- 6. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 7. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5 alpha Reductase | BioChemPartner [biochempartner.com]
- 10. droracle.ai [droracle.ai]
- 11. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroproscar (Finasteride) vs. Dutasteride: A Comparative Analysis of 5-Alpha Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Dihydroproscar (Finasteride) and Dutasteride, two prominent inhibitors of the 5-alpha reductase enzyme. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.
Mechanism of Action: Targeting the Conversion of Testosterone
Both Finasteride and Dutasteride are synthetic 4-azasteroid compounds that function as competitive inhibitors of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] DHT is a key mediator in the development and progression of various androgen-dependent conditions. The primary distinction between these two inhibitors lies in their selectivity for the different isoenzymes of 5-alpha reductase.
There are two main isoenzymes of 5-alpha reductase: type 1 and type 2. Finasteride is a selective inhibitor of the type 2 isoenzyme, which is predominantly found in the prostate and hair follicles.[1][2] In contrast, Dutasteride is a dual inhibitor, targeting both type 1 and type 2 5-alpha reductase.[1][2] The type 1 isoenzyme is primarily located in the skin (including the scalp and sebaceous glands) and the liver.[3] This broader inhibitory profile of Dutasteride results in a more significant and consistent reduction of overall DHT levels compared to Finasteride.[1]
Quantitative Comparison of Inhibitory Potency and DHT Suppression
The differential inhibitory activity of Finasteride and Dutasteride has been quantified in numerous studies. The following tables summarize key experimental data regarding their half-maximal inhibitory concentrations (IC50) and their in vivo effects on DHT levels.
| Inhibitor | 5-Alpha Reductase Type 1 IC50 (nM) | 5-Alpha Reductase Type 2 IC50 (nM) |
| Finasteride | 360[4] | 4.2 - 69[4][5] |
| Dutasteride | 7[4] | 6[4] |
| Table 1: Comparative IC50 Values for 5-Alpha Reductase Isoenzymes. |
| Inhibitor | Daily Dosage | Serum DHT Suppression | Intraprostatic DHT Suppression |
| Finasteride | 5 mg | ~70%[1] | ~80%[2] |
| Dutasteride | 0.5 mg | >90%[6][7] | ~94%[2] |
| Table 2: Comparative Efficacy in DHT Suppression. |
Signaling Pathway of 5-Alpha Reductase Inhibition
The conversion of testosterone to dihydrotestosterone is a critical step in androgen signaling in target tissues. Both Finasteride and Dutasteride interrupt this pathway by binding to the 5-alpha reductase enzyme. The following diagram illustrates this mechanism.
Figure 1: Signaling pathway of 5-alpha reductase and its inhibition.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to evaluate 5-alpha reductase inhibitors.
In Vitro 5-Alpha Reductase Inhibition Assay
This assay determines the potency of an inhibitor by measuring its effect on the enzymatic conversion of testosterone to DHT in a controlled in vitro setting.
1. Enzyme Source Preparation:
-
Microsomal fractions containing 5-alpha reductase are prepared from appropriate tissues (e.g., rat liver for type 1, human prostate for type 2) or from cells engineered to overexpress a specific isoenzyme.
-
The tissue is homogenized in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.0) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris, and the resulting supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. Assay Procedure:
-
The reaction is typically carried out in a 96-well plate.
-
Each well contains the microsomal enzyme preparation, a buffer solution with a pH optimized for the specific isoenzyme (e.g., pH 7.0 for type 1, pH 5.5 for type 2), the cofactor NADPH (typically at a final concentration of 100 µM), and varying concentrations of the inhibitor (e.g., Finasteride or Dutasteride) or a vehicle control (e.g., DMSO).
-
The plate is pre-incubated at 37°C for a short period (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of the substrate, testosterone (typically at a final concentration of 1-5 µM).
-
The reaction is allowed to proceed at 37°C for a defined time (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a quenching solution, such as a strong acid or an organic solvent like ice-cold acetonitrile.
3. Detection and Data Analysis:
-
The amount of DHT produced is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Alternatively, the consumption of the cofactor NADPH can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Measurement of Serum Dihydrotestosterone (DHT) by LC-MS/MS
This method is the gold standard for accurately quantifying DHT levels in clinical and preclinical studies.
1. Sample Collection and Preparation:
-
Blood samples are collected from subjects and processed to obtain serum. This typically involves allowing the blood to clot at room temperature, followed by centrifugation to separate the serum.
-
A known amount of an internal standard (e.g., a stable isotope-labeled version of DHT) is added to a specific volume of serum (e.g., 200 µL).[2]
-
The serum proteins are precipitated by adding a solution such as zinc sulfate in methanol and then removed by centrifugation.
-
The supernatant containing DHT and the internal standard is then further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2]
2. Chromatographic Separation:
-
The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) to improve ionization.
3. Mass Spectrometric Detection:
-
The eluent from the HPLC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both DHT and the internal standard are monitored. This provides high selectivity and sensitivity.
-
The concentration of DHT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DHT.
Conclusion
This compound (Finasteride) and Dutasteride are both effective inhibitors of 5-alpha reductase, but their distinct isoenzyme selectivity profiles lead to significant differences in their potency and overall impact on DHT suppression. Dutasteride's dual inhibition of both type 1 and type 2 isoenzymes results in a more profound reduction in both serum and intraprostatic DHT levels compared to the type 2-selective inhibition of Finasteride. This comprehensive inhibitory action may offer therapeutic advantages in conditions where both isoenzymes play a significant role. The choice between these two agents in a research or clinical setting should be guided by a thorough understanding of their pharmacological differences and the specific therapeutic goal. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other 5-alpha reductase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. msacl.org [msacl.org]
- 3. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Immunohistochemical localization of types 1 and 2 5alpha-reductase in human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Dihydroproscar (Finasteride): A Comparative Analysis of 5-Alpha Reductase Isozyme Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dihydroproscar (finasteride) and its specificity for the isozymes of 5-alpha reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2][3] This conversion is a critical step in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia.[2] Understanding the isozyme-specific inhibitory profile of this compound is crucial for targeted drug development and research. This document presents quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Activity
The inhibitory potency of this compound (finasteride) and a comparator, dutasteride, against the different 5-alpha reductase isozymes is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for finasteride and dutasteride against 5-alpha reductase type 1, type 2, and type 3 isozymes, as reported in the scientific literature.
| Compound | 5α-Reductase Type 1 (IC50, nM) | 5α-Reductase Type 2 (IC50, nM) | 5α-Reductase Type 3 (IC50, nM) |
| This compound (Finasteride) | 360[1][4][5] | 4.2 - 69[1][4][5][6] | Inhibits at a similar potency to Type 2 in vitro[1][5] |
| Dutasteride | 6 - 7[1][4] | 6 - 7[1][4] | 0.33[1] |
Key Observations:
-
This compound (Finasteride) is a potent inhibitor of the type 2 5-alpha reductase isozyme, with reported IC50 values in the low nanomolar range.[1][4][5][6] Its inhibitory activity against the type 1 isozyme is significantly lower, demonstrating a clear selectivity for the type 2 isozyme.[1][4][5] Some in vitro studies suggest that finasteride also inhibits the type 3 isozyme with a potency similar to its effect on type 2.[1][5]
-
Dutasteride , in contrast, is a dual inhibitor, potently inhibiting both type 1 and type 2 5-alpha reductase isozymes with similar low nanomolar IC50 values.[1][4] It is also a very potent inhibitor of the type 3 isozyme.[1]
Signaling Pathway and Mechanism of Inhibition
The primary mechanism of action for this compound is the competitive inhibition of the 5-alpha reductase enzyme.[7][8] This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT). DHT has a 2 to 5 times higher binding affinity for the androgen receptor than testosterone and is 10-fold more potent at inducing androgen receptor signaling.[1] By blocking this conversion, finasteride effectively reduces the levels of DHT in target tissues such as the prostate gland and hair follicles.[7]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on 5-alpha reductase isozymes is typically performed using in vitro assays. The following is a generalized protocol based on commonly cited methodologies.[9][10][11]
Objective: To determine the IC50 value of a test compound against 5-alpha reductase isozymes.
Materials:
-
Enzyme Source: Homogenates of tissues known to express specific isozymes (e.g., rat prostate for type 2, human scalp for type 1 and 2) or recombinant human 5-alpha reductase isozymes expressed in a suitable cell line (e.g., COS or HEK293 cells).[10][11]
-
Substrate: Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone).[9][11]
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate).[9][10][11]
-
Test Compound: this compound (finasteride) or other inhibitors at various concentrations.
-
Reaction Buffer: A suitable buffer to maintain optimal pH for the specific isozyme being tested (e.g., phosphate buffer).
-
Extraction Solvent: Ethyl acetate or other organic solvents to extract the steroids.[11]
-
Chromatography System: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate testosterone from its metabolite, DHT.[9][11]
-
Detection System: Scintillation counter or other appropriate detector for radiolabeled compounds.[9]
Procedure:
-
Enzyme Preparation: Prepare a homogenate of the selected tissue or a lysate of the cells expressing the recombinant enzyme.
-
Reaction Mixture Preparation: In a reaction tube, combine the enzyme preparation, reaction buffer, NADPH, and varying concentrations of the test compound.
-
Initiation of Reaction: Add the radiolabeled testosterone to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period to allow for the conversion of testosterone to DHT.[11]
-
Termination of Reaction: Stop the reaction by adding a suitable reagent or by rapid cooling.
-
Steroid Extraction: Extract the steroids (testosterone and DHT) from the aqueous reaction mixture using an organic solvent.[11]
-
Separation of Steroids: Separate the extracted testosterone and DHT using TLC or HPLC.[9][11]
-
Quantification: Quantify the amount of radiolabeled DHT produced in each reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. droracle.ai [droracle.ai]
- 8. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
Dihydroproscar (Finasteride): A Comparative Analysis of its Cross-Reactivity with Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroproscar, with the active ingredient finasteride, is a potent and specific inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] Its primary therapeutic applications are in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[3] Given its steroidal structure, a critical aspect for researchers and drug development professionals is to understand its potential for cross-reactivity with other steroid hormone receptors. This guide provides a comprehensive comparison of the binding affinity and functional interaction of this compound with the androgen receptor (AR), progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), supported by available experimental data and detailed methodologies.
Summary of Cross-Reactivity Data
The available scientific literature overwhelmingly indicates that finasteride is highly selective for its target, 5α-reductase, and exhibits negligible direct binding affinity for other steroid receptors under typical physiological concentrations.
| Receptor | Compound | Binding Affinity (Ki / IC50) | Assay Type | Cell Line / System | Key Findings & References |
| 5α-Reductase (Type II) | Finasteride | IC50: ~4.2 nM - 5.0 nM, Ki: ~2.0 nM | Enzyme Inhibition Assay | Human Prostate Microsomes | High-affinity, competitive inhibitor.[4][5] |
| Androgen Receptor (AR) | Finasteride | No significant binding affinity reported. | Competitive Binding Assays | Various | Multiple studies report no direct binding to AR.[1][6] Some studies suggest indirect interference with AR signaling, particularly with mutant AR (e.g., T877A in LNCaP cells), but not through direct competitive binding.[7] |
| Progesterone Receptor (PR) | Finasteride | No direct binding affinity data available. | Not Applicable | Not Applicable | While one study showed finasteride inhibits progesterone synthesis in MA-10 Leydig tumor cells, this is an indirect effect on steroidogenesis and not a result of direct receptor binding.[8] |
| Estrogen Receptor (ER) | Finasteride | No binding affinity data available. | Not Applicable | Not Applicable | No peer-reviewed studies have reported significant binding of finasteride to the estrogen receptor. |
| Glucocorticoid Receptor (GR) | Finasteride | No binding affinity data available. | Not Applicable | Not Applicable | No peer-reviewed studies have reported significant binding of finasteride to the glucocorticoid receptor. |
| Mineralocorticoid Receptor (MR) | Finasteride | No binding affinity data available. | Not Applicable | Not Applicable | No peer-reviewed studies have reported significant binding of finasteride to the mineralocorticoid receptor. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches used to assess its specificity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of Action of Finasteride.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of compounds with steroid receptors.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor.
1. Receptor Preparation:
-
Source: Recombinant human steroid receptors (AR, PR, ER, GR, MR) expressed in a suitable cell line (e.g., Sf9 insect cells, HEK293 mammalian cells) or tissue homogenates known to express the receptor of interest.
-
Protocol: Cells are harvested and lysed. The lysate is then centrifuged to isolate the cellular fraction containing the receptor (e.g., cytosol for unoccupied nuclear receptors, or membrane fraction if applicable). Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Assay Buffer:
-
A typical binding buffer consists of Tris-HCl or HEPES at a physiological pH (e.g., 7.4), with additives such as EDTA, dithiothreitol (DTT) to preserve receptor integrity, and sometimes glycerol for stabilization.
3. Incubation:
-
A constant concentration of the specific radiolabeled ligand (e.g., [³H]dihydrotestosterone for AR, [³H]progesterone for PR, [³H]estradiol for ER, [³H]dexamethasone for GR, [³H]aldosterone for MR) is incubated with the receptor preparation.
-
A range of concentrations of the unlabeled test compound (Finasteride) is added to compete for binding.
-
Controls include:
-
Total binding: Receptor + radioligand.
-
Non-specific binding: Receptor + radioligand + a high concentration of a known unlabeled ligand for that receptor to saturate all specific binding sites.
-
-
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The bound radioligand-receptor complexes are separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
5. Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Steroid Receptor Transactivation Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a steroid receptor, i.e., its ability to activate or inhibit gene transcription.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line that is responsive to the steroid hormone of interest is used (e.g., PC-3 cells for AR, T47D cells for PR, MCF-7 cells for ER, HeLa cells for GR).
-
The cells are co-transfected with two plasmids:
-
Expression Plasmid: Contains the cDNA for the full-length human steroid receptor (AR, PR, ER, GR, or MR).
-
Reporter Plasmid: Contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with multiple copies of the specific hormone response element (HRE) for the receptor being studied (e.g., ARE for androgen receptor).
-
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under a constitutive promoter can be co-transfected for normalization of transfection efficiency.
2. Compound Treatment:
-
After transfection, the cells are treated with varying concentrations of the test compound (Finasteride).
-
Controls include:
-
Vehicle control: Cells treated with the solvent used to dissolve the test compound.
-
Positive control: Cells treated with a known agonist for the specific receptor to induce a maximal response.
-
Antagonist control (for assessing inhibitory activity): Cells are co-treated with the known agonist and varying concentrations of the test compound.
-
3. Incubation:
-
The cells are incubated for a period sufficient to allow for receptor activation, gene transcription, and translation of the reporter protein (typically 18-24 hours).
4. Reporter Gene Assay:
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
The activity of the co-transfected control reporter is also measured for normalization.
5. Data Analysis:
-
The normalized reporter activity is plotted against the logarithm of the test compound concentration.
-
For agonist activity, an EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonist activity, an IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated.
Discussion and Conclusion
The collective evidence from numerous studies strongly supports the high specificity of this compound (finasteride) for the 5α-reductase enzyme.[1] Extensive testing has not revealed any significant direct binding affinity for the androgen receptor, and there is a conspicuous absence of data suggesting any clinically relevant cross-reactivity with progesterone, estrogen, glucocorticoid, or mineralocorticoid receptors. While some in vitro studies have shown that finasteride can interfere with the signaling of mutant androgen receptors or affect the synthesis of other steroids at high concentrations, these effects are generally not observed with the wild-type receptors or at therapeutic doses and are distinct from direct competitive binding.[7][8]
For researchers and drug development professionals, this high degree of selectivity is a key attribute of finasteride, minimizing the potential for off-target effects related to the direct activation or inhibition of other steroid hormone pathways. However, it remains crucial to consider potential indirect effects on steroid metabolism and signaling, especially in specific cellular contexts or in the presence of receptor mutations. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of the specificity of finasteride and other novel steroid-based compounds.
References
- 1. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finasteride - Proteopedia, life in 3D [proteopedia.org]
- 3. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Steroid 5-alpha-reductase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Molecular interactions of progesterone derivatives with 5 alpha-reductase types 1 and 2 and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Direct Inhibitory Effect of Dutasteride or Finasteride on Androgen Receptor Activity is Cell Line Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Dihydroproscar and Other 4-Azasteroids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Dihydroproscar (Finasteride) and other 4-azasteroid inhibitors of 5α-reductase. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biochemical pathways to support further research and development in this critical therapeutic area.
The 4-azasteroid class of compounds has been pivotal in the management of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. These synthetic steroids function by inhibiting the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are a key factor in the pathophysiology of these conditions. This guide focuses on a head-to-head comparison of this compound (the brand name for finasteride) and other notable 4-azasteroids, with a particular emphasis on dutasteride, another widely used 5α-reductase inhibitor.
Mechanism of Action: A Tale of Two Isozymes
The primary mechanism of action for 4-azasteroids is the inhibition of 5α-reductase, but a key distinction lies in their selectivity for the two main isoenzymes: type I and type II.[1][2][3] Finasteride is a selective inhibitor of the type II 5α-reductase isoenzyme.[2][3] In contrast, dutasteride is a dual inhibitor, targeting both type I and type II isoenzymes.[1][2] This difference in isoenzyme selectivity leads to a more profound suppression of serum DHT levels with dutasteride (up to 90%) compared to finasteride (approximately 70%).[1][4]
The differential expression of these isoenzymes in various tissues underlies the clinical applications and potential side effects of these drugs. Type II 5α-reductase is the predominant isoenzyme in the prostate, while type I is more prevalent in the skin and hair follicles.[2]
Quantitative Comparison of Inhibitory Activity
The potency of 4-azasteroids is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against the 5α-reductase isoenzymes. Lower values indicate greater potency. The following table summarizes the available data for finasteride and dutasteride.
| Compound | Target Isoenzyme | IC50 (nM) | Ki (nM) |
| Finasteride | 5α-Reductase Type I | 360[5] | - |
| 5α-Reductase Type II | 69[5] | 158.8[6] | |
| Dutasteride | 5α-Reductase Type I | 7[5] | - |
| 5α-Reductase Type II | 6[5] | - | |
| 17β-N,N-diethylcarbamoyl-4-aza-5α-androstan-3-one | 5α-Reductase (rat prostate) | - | 29.2[7] |
| 17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one | 5α-Reductase (rat prostate) | - | 12.6[7] |
Head-to-Head Clinical Efficacy
Benign Prostatic Hyperplasia (BPH)
Both finasteride and dutasteride have demonstrated efficacy in the treatment of BPH by reducing prostate volume and improving urinary symptoms.[1][8] Multiple studies and meta-analyses suggest that dutasteride may offer a modest, though statistically significant, greater improvement in International Prostate Symptom Score (IPSS) compared to finasteride.[1] However, differences in urinary flow rate (Qmax) and prostate volume reduction have not always been significant between the two drugs.[1]
Androgenetic Alopecia (AGA)
For the treatment of male pattern hair loss, dutasteride has shown superior efficacy compared to finasteride. A systematic review and meta-analysis found that dutasteride led to significantly greater improvements in total hair count.[1] This enhanced effect is likely due to its dual inhibition of both 5α-reductase isoenzymes, leading to a more substantial reduction in scalp DHT levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate 5α-reductase inhibitors.
In Vitro 5α-Reductase Inhibition Assay (using rat prostate homogenate)
This protocol is adapted from methods described in the literature and provides a framework for determining the in vitro inhibitory activity of test compounds.[9][10]
1. Enzyme Preparation:
-
Prostates from male Sprague-Dawley rats are excised and homogenized in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose and 1 mM dithiothreitol).
-
The homogenate is then centrifuged, and the resulting supernatant or microsomal fraction is used as the enzyme source.
2. Incubation:
-
The reaction mixture is prepared in a microcentrifuge tube or 96-well plate and contains:
-
Prostate homogenate (enzyme source)
-
Radiolabeled [1,2,6,7-³H]testosterone as the substrate
-
NADPH as a cofactor
-
Varying concentrations of the test compound (e.g., this compound or other 4-azasteroids) or a reference inhibitor.
-
-
The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30-60 minutes).
3. Steroid Extraction and Separation:
-
The enzymatic reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate).
-
The steroids (unconverted testosterone and the product, dihydrotestosterone) are extracted into the organic phase.
-
The extracted steroids are then separated using thin-layer chromatography (TLC).
4. Quantification and Analysis:
-
The radioactivity of the DHT spots on the TLC plate is quantified using a scintillation counter or a radio-TLC scanner.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control without any inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.
Cell-Based 5α-Reductase Inhibition Assay
This assay provides a more physiologically relevant model by assessing inhibitor activity in a cellular context.[1][3][4]
1. Cell Culture:
-
Human cell lines that endogenously express 5α-reductase (e.g., LNCaP prostate cancer cells) or cells engineered to overexpress specific isoforms (e.g., HEK293 cells) are cultured under standard conditions.
2. Treatment:
-
Cells are treated with varying concentrations of the test compound for a specified duration.
3. Substrate Addition:
-
Testosterone is added to the cell culture medium and incubated for a period to allow for its conversion to DHT.
4. Sample Collection and Preparation:
-
The cell culture medium and/or cell lysates are collected.
-
Steroids are extracted from the samples.
5. Quantification of DHT:
-
The concentration of DHT is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
6. Data Analysis:
-
The reduction in DHT production in the presence of the inhibitor is calculated compared to an untreated control.
-
The IC50 value is determined from the dose-response curve.
Structure-Activity Relationships (SAR) of 4-Azasteroids
The inhibitory potency of 4-azasteroids is influenced by their chemical structure. Key structural features that impact activity include:
-
A-Ring Modifications: The presence of a nitrogen atom at the 4-position is the defining feature of this class. Modifications to the A-ring, such as the introduction of a double bond at the C1-C2 position (as in finasteride), can influence selectivity for the 5α-reductase isoenzymes.[10]
-
C-17 Substituents: The nature of the substituent at the C-17 position is crucial for inhibitory activity. Bulky, lipophilic groups at this position generally enhance potency.[11] For example, the N-tert-butylcarbamoyl group in finasteride and the N-(2,5-bis(trifluoromethyl)phenyl)carbamoyl group in dutasteride contribute significantly to their high affinity for the enzyme.
Conclusion
Both this compound (finasteride) and other 4-azasteroids, particularly dutasteride, are potent inhibitors of 5α-reductase with well-established clinical efficacy. The primary distinction lies in their isoenzyme selectivity, with dutasteride's dual inhibition of type I and type II 5α-reductase leading to a more profound suppression of DHT and, in some cases, superior clinical outcomes, especially in the context of androgenetic alopecia. The choice of a specific 4-azasteroid for research or therapeutic development will depend on the desired level of DHT suppression and the target tissue. The experimental protocols provided in this guide offer a standardized approach for the preclinical evaluation and comparison of novel 4-azasteroid candidates. Further research into the structure-activity relationships of this class may lead to the development of even more potent and selective inhibitors with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Azasteroids: structure-activity relationships for inhibition of 5 alpha-reductase and of androgen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effectiveness and Safety of Finasteride and Dutasteride in the Treatment of Benign Prostatic Hyperplasia: A Real-World Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Azasteroids as inhibitors of testosterone 5 alpha-reductase in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Efficacy of Dutasteride in Finasteride-Resistant Androgenetic Alopecia
For researchers and clinicians encountering patients with androgenetic alopecia (AGA) who show an inadequate response to finasteride, dutasteride presents a mechanistically robust and clinically effective alternative. This guide provides a comprehensive comparison of dutasteride and finasteride, with a focus on the efficacy of dutasteride in finasteride-resistant cases, supported by experimental data and detailed methodologies.
Understanding Finasteride Resistance
Finasteride, a cornerstone in the management of AGA, selectively inhibits the type II 5-alpha-reductase isoenzyme, leading to reduced conversion of testosterone to dihydrotestosterone (DHT), the primary androgen implicated in hair follicle miniaturization.[[“]][2] However, a subset of patients exhibits what can be termed "finasteride resistance," where the therapeutic effects are suboptimal. This can be attributed to several factors, including the continued influence of the type I 5-alpha-reductase isoenzyme, which is also present in hair follicles and is not inhibited by finasteride.[3][4]
Dutasteride: A Dual 5-Alpha-Reductase Inhibitor
Dutasteride offers a significant pharmacological advantage by inhibiting both type I and type II 5-alpha-reductase.[3][4][5] This dual inhibition results in a more profound and consistent suppression of scalp and serum DHT levels compared to finasteride.[3][5][6]
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from clinical studies comparing the efficacy of dutasteride and finasteride, including a study specifically evaluating dutasteride in patients who did not respond to finasteride.
| Parameter | Dutasteride (0.5 mg/day) | Finasteride (1 mg/day) | Reference |
| Serum DHT Suppression | ~90-98% | ~70% | [3][5][6] |
| Increase in Total Hair Count (per cm² at 24 weeks) | 23.14 | 4.3 | [3] |
| This table highlights the superior biochemical and clinical efficacy of dutasteride over finasteride in the general population of men with AGA. |
| Outcome in Finasteride Non-Responders (after 9 months of Dutasteride) | Percentage of Patients | Reference |
| Clinical Improvement (density and thickness) | 70% | [7][8] |
| Maintenance of Pre-existing Hair Density | 30% | [7][8] |
| This table demonstrates the significant clinical benefit of switching to dutasteride in patients who have previously failed to respond to finasteride. |
Experimental Protocols
Study of Dutasteride in Finasteride Non-Responders
Objective: To evaluate the efficacy and safety of dutasteride in male patients with AGA who did not show clinical improvement after at least one year of treatment with oral finasteride (1 mg/day).[7]
Methodology:
-
Study Design: Prospective, open-label, single-arm study.[7]
-
Participants: 60 male patients (aged 30-40 years) with AGA who were non-responders to finasteride 1 mg/day for over a year.[7]
-
Intervention: Patients were switched to oral dutasteride 0.5 mg/day and were evaluated over a 9-month period.[7]
-
Concomitant Treatment: Patients continued using 10% minoxidil solution topically twice daily and a 2% ketoconazole-based shampoo.[7]
-
Efficacy Assessment: Clinical improvement was evaluated monthly based on hair fall reduction, and changes in hair density and thickness. This was assessed both subjectively by the patients and objectively by the investigators.[7]
-
Safety Assessment: Patients were monitored for any adverse effects, with a particular focus on sexual side effects.[7]
Comparative Study of Dutasteride and Finasteride in AGA
Objective: To compare the efficacy, safety, and tolerability of dutasteride (0.5 mg/day) and finasteride (1 mg/day) in men with AGA.[3]
Methodology:
-
Study Design: Randomized, controlled, open-label, evaluator-blinded study.[3]
-
Participants: 90 men (aged 18-40 years) with AGA.[3]
-
Intervention: Patients were randomized to receive either dutasteride 0.5 mg daily or finasteride 1 mg daily for 24 weeks.[3]
-
Efficacy Assessment:
-
Safety Assessment: Patients were monitored for side effects on a monthly basis.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen signaling pathway in AGA and points of inhibition by finasteride and dutasteride.
Caption: Workflow of the clinical study evaluating dutasteride in finasteride non-responders.
Conclusion
The available evidence strongly suggests that dutasteride is a superior therapeutic option to finasteride for the treatment of androgenetic alopecia, particularly in individuals who have not responded adequately to finasteride. The dual inhibition of both type I and type II 5-alpha-reductase by dutasteride leads to a more significant reduction in DHT, which translates to improved clinical outcomes in terms of hair growth and density. For researchers and drug development professionals, these findings underscore the importance of targeting both isoenzymes of 5-alpha-reductase for maximal efficacy in the treatment of AGA. The provided experimental protocols offer a framework for designing future studies to further elucidate the comparative effectiveness of these agents.
References
- 1. consensus.app [consensus.app]
- 2. elementsarms.com [elementsarms.com]
- 3. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. estenove.com [estenove.com]
- 6. academic.oup.com [academic.oup.com]
- 7. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 8. reddit.com [reddit.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dihydroproscar in Laboratory Settings
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Dihydroproscar (finasteride) are paramount to ensuring laboratory safety and environmental protection. As a potent hormonal agent, this compound waste must be managed as hazardous chemical waste, following stringent protocols to mitigate risks of exposure and environmental contamination. Adherence to institutional and regulatory guidelines is not just a matter of compliance but a cornerstone of responsible scientific practice.
Core Safety and Disposal Principles
This compound, with its active ingredient finasteride, is classified as a hazardous substance due to its potential to cause reproductive toxicity and harm to aquatic life with long-lasting effects.[1][2] Therefore, under no circumstances should this material be disposed of in standard trash or down the drain.[3][4] The primary directive is to manage all this compound-contaminated materials as hazardous waste, coordinated through your institution's Environmental Health and Safety (EHS) department.[3][5]
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, it is crucial to be equipped with the appropriate PPE. This includes:
-
Gloves: Wear chemical-resistant gloves.[6]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.
-
Lab Coat: A fully fastened lab coat should be worn to protect street clothing.
-
Ventilation: All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[6][7]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe collection, segregation, storage, and disposal of waste generated from this compound.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, such as unused or expired tablets, contaminated pipette tips, gloves, bench paper, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.[3][4] This container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Any liquid waste containing this compound, including unused solutions or solvent rinses, must be collected in a separate, dedicated, shatter-resistant, and leak-proof hazardous waste container.[3][4]
-
Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
2. Waste Container Labeling:
Properly label all waste containers as soon as you begin collecting waste. The label must include:
-
The full chemical name: "This compound (Finasteride) Waste ".
-
The specific hazards associated with the chemical (e.g., "Reproductive Hazard ," "Toxic to Aquatic Life ").[1][2]
-
The name and contact information of the generating laboratory or researcher.[3]
-
The date when waste was first added to the container.[3]
3. Storage:
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][8]
-
This area must be secure, away from drains, and segregated from incompatible chemicals.[4]
-
Keep waste containers securely closed at all times, except when adding waste.[3][4]
-
Ensure secondary containment is in place to capture any potential leaks.[3]
4. Arranging for Disposal:
-
Once a waste container is full or is no longer being used, contact your institution's EHS department to arrange for a waste pickup.[3][4][5]
-
Follow all institutional procedures for requesting a hazardous waste collection.
5. Spill Management:
In the event of a spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Significance |
| Waste Classification | Hazardous Pharmaceutical Waste | Due to reproductive toxicity and environmental hazards, requiring specialized disposal.[1][2] |
| Sewer Disposal | Strictly Prohibited | Prevents contamination of waterways and harm to aquatic life.[3][4] |
| Solid Waste Containment | Labeled, sealed, leak-proof hazardous waste container | Ensures safe containment and clear identification of solid materials contaminated with this compound.[3] |
| Liquid Waste Containment | Labeled, sealed, shatter-resistant hazardous liquid waste container | Provides secure containment for solutions and rinsates containing this compound.[3][4] |
| PPE Requirements | Gloves, eye protection, lab coat | Minimizes risk of dermal and ocular exposure during handling.[6] |
| Handling Environment | Well-ventilated area or chemical fume hood | Reduces the risk of inhalation exposure.[6][7] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroproscar
For Immediate Implementation by Laboratory Professionals
The following document provides crucial safety and logistical protocols for the handling and disposal of Dihydroproscar (also known as Dihydrofinasteride). Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is the reduced product of Finasteride and should be handled with care, treating it as a hazardous compound.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
While specific occupational exposure limits for this compound have not been established, its classification as a hazardous substance necessitates stringent protective measures.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale and Key Guidelines |
| Hand Protection | Double gloving with chemotherapy-rated, powder-free nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately if contaminated. Hands must be washed thoroughly after glove removal. |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs. | Gowns must be resistant to permeability by hazardous drugs. Contaminated gowns should be changed immediately. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder form, when there is a risk of aerosolization, or during spill cleanup. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and the spread of the compound. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly in its powder form, must occur within a designated area to prevent cross-contamination.
Primary Engineering Control: All procedures that involve open handling of this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. This is critical for containing aerosols and dust.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure the designated BSC or fume hood is clean and decontaminated. Gather all necessary supplies, including pre-weighed this compound, solvents, consumables, and all required PPE. Place absorbent, plastic-backed pads on the work surface to contain any potential spills.
-
Donning PPE: Put on all required PPE in the correct order:
-
Shoe covers
-
Inner gloves
-
Disposable gown
-
Outer gloves
-
Face shield/goggles
-
Respirator (if required)
-
-
Handling: Perform all manipulations of this compound within the engineering control (BSC or fume hood). Avoid creating dust. If dissolving the compound, add the solvent to the this compound slowly to minimize aerosolization.
-
Post-Handling: After handling is complete, wipe down all surfaces in the work area with an appropriate decontamination solution. All disposable materials used during the procedure (e.g., pipette tips, tubes, pads) should be treated as hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the gown and shoe covers, turning them inside out as you remove them, and dispose of as hazardous waste.
-
Remove the face shield/goggles and respirator.
-
Remove inner gloves and dispose of as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
This compound and all materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[4] Improper disposal can lead to environmental contamination.
Key Prohibitions:
-
DO NOT dispose of this compound down the sink.[4]
-
DO NOT dispose of this compound with regular laboratory trash.[4]
-
DO NOT allow the product to reach the sewage system or ground water.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all this compound waste, including contaminated PPE and consumables, in a designated, compatible, and properly sealed hazardous waste container.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[4] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., dry clay, sand).[4] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4]
-
Disposal of Empty Containers: Empty containers that held this compound should be treated as hazardous waste.[4] If regulations permit, containers can be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[4]
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the collected this compound waste.[4]
Diagrammatic Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
